Technical Documentation Center

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Bioanalytical Application of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

Executive Summary Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a high-purity stable isotope-labeled (SIL) internal standard utilized primarily in the quantitative analysis of Tobacco-Specific Nitrosamine (TSNA) metabolites....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a high-purity stable isotope-labeled (SIL) internal standard utilized primarily in the quantitative analysis of Tobacco-Specific Nitrosamine (TSNA) metabolites. It serves as the deuterated analog of the ethyl ester derivative of 4-oxo-4-(3-pyridyl)butanoic acid (OPBA) , a primary metabolite of the potent carcinogen NNK.

This guide details the physicochemical properties, handling protocols, and mass spectrometric behavior of this compound. It is designed for analytical chemists developing LC-MS/MS assays for toxicology, metabolomics, and tobacco product regulation.

Part 1: Molecular Architecture & Isotopic Purity

Structural Identity

The molecule consists of a pyridine ring connected to a keto-butanoate chain, where the terminal carboxylic acid has been esterified with Ethanol-d5 . The deuterium labeling on the ethyl group (


) provides a mass shift of +5 Da relative to the unlabeled analyte, ensuring separation in the mass domain while maintaining nearly identical chromatographic behavior.
PropertySpecification
Chemical Name Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate
Parent Analyte Ethyl 4-Oxo-4-(3-pyridyl)butanoate
Metabolic Precursor 4-Oxo-4-(3-pyridyl)butanoic acid (OPBA)
Molecular Formula

Molecular Weight ~212.26 g/mol (Calculated based on D5 enrichment)
Unlabeled MW 207.23 g/mol
Isotopic Purity Typically ≥ 99 atom % D
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate, Chloroform
The Deuterium Isotope Effect in Chromatography

Critical Insight for Method Development: While SIL standards are designed to co-elute with the analyte, deuterium substitution can alter lipophilicity. The C-D bond is shorter and less polarizable than the C-H bond. In Reverse Phase Liquid Chromatography (RPLC), Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate may elute slightly earlier (tailing edge of the peak) than its non-deuterated counterpart.

  • Actionable Advice: Ensure your integration windows account for a potential retention time shift of 0.05–0.1 minutes, especially in high-resolution UPLC gradients.

Part 2: Chemical Stability & Reactivity

Hydrolysis Risk

The ethyl ester moiety is susceptible to hydrolysis, particularly in high-pH aqueous environments or in the presence of esterases in biological matrices (plasma/urine).

  • Stability Rule: Stock solutions must be prepared in non-protic organic solvents (e.g., 100% Acetonitrile) rather than Methanol, as Methanol can induce transesterification (swapping the Ethyl-d5 for Methyl) over time, destroying the isotopic label.

Pyridine Protonation

The pyridine nitrogen provides a basic site (


).
  • Extraction Logic: When performing Liquid-Liquid Extraction (LLE), the pH must be adjusted to >7.0 to ensure the pyridine ring is deprotonated (neutral), driving the compound into the organic phase. Conversely, for LC-MS analysis, acidic mobile phases (Formic Acid) are required to protonate the nitrogen for effective Electrospray Ionization (ESI+).

Part 3: Analytical Applications & Workflow

Context: NNK Metabolite Quantification

The parent acid (OPBA) is a biomarker for NNK activation. However, carboxylic acids often show poor peak shape and ionization in ESI. Derivatization to the Ethyl Ester improves:

  • Volatility: Crucial for GC-MS applications.

  • Hydrophobicity: Improves retention on C18 columns in LC-MS.

  • Sensitivity: Enhances ionization efficiency.

The Ethyl-d5 analog is used as the Internal Standard (IS) to normalize for variations in injection volume and matrix effects (ion suppression).

Experimental Protocol: LC-MS/MS Setup

A. Stock Preparation

  • Dissolve 1 mg of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in 1 mL Acetonitrile (Stock A: 1 mg/mL).

  • Store at -20°C in amber glass vials (prevent photodegradation of the pyridine ring).

B. Sample Extraction (Urine/Plasma)

  • Note: If quantifying the ester directly.

  • Aliquot 200 µL sample.

  • Spike with 20 µL Working IS Solution (100 ng/mL).

  • Add 200 µL Buffer (Ammonium Acetate, pH 7.5).

  • Perform Supported Liquid Extraction (SLE) or LLE using Ethyl Acetate.

  • Evaporate to dryness and reconstitute in Mobile Phase.

C. Mass Spectrometry Parameters (ESI+)

  • Ion Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion (Q1): m/z 213.2

    
    
    
  • Product Ions (Q3):

    • Quantifier:m/z 179.1 (Loss of Ethoxy-d5 group, formation of acylium ion).

    • Qualifier:m/z 106.1 (Pyridyl fragment).

Part 4: Visualization of Analytical Logic

Metabolic & Analytical Pathway

The following diagram illustrates the origin of the analyte and the specific role of the Ethyl-d5 standard in the workflow.

G NNK NNK (Carcinogen) Metabolism Metabolic Activation (CYP450) NNK->Metabolism OPBA OPBA (Acid) (Metabolite) Metabolism->OPBA Deriv Esterification (EtOH / H+) OPBA->Deriv Analyte Ethyl Ester Analyte (Target) Deriv->Analyte MS_Detect LC-MS/MS Detection (Co-elution) Analyte->MS_Detect m/z 208 IS_Stock Ethyl-d5 IS (Synthetic Standard) IS_Stock->MS_Detect m/z 213 (Ref)

Caption: Pathway illustrating the metabolic formation of the acid (OPBA) and its relationship to the ethyl ester analyte and the deuterated internal standard.

Fragmentation Mechanism (ESI+)

Understanding the collision-induced dissociation (CID) is vital for MRM transition selection.

Fragmentation Precursor Precursor Ion [M+H]+ = 213.2 Transition1 Loss of Ethoxy-d5 (-34 Da) Precursor->Transition1 Primary Quantifier Transition2 Pyridine Ring Cleavage Precursor->Transition2 Qualifier Product1 Acylium Ion m/z 179.1 Transition1->Product1 Primary Quantifier Product2 Pyridyl Fragment m/z 106.1 Transition2->Product2 Qualifier

Caption: Proposed MS/MS fragmentation pattern for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in positive ESI mode.

Part 5: Synthesis Logic (Brief)

For researchers requiring custom synthesis, the standard route involves the esterification of commercially available 4-oxo-4-(3-pyridyl)butanoic acid (CAS 4192-31-8) with Ethanol-1,1,2,2,2-d5 .



  • Purification: The product is typically purified via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

  • Verification:

    
    -NMR will show the disappearance of the ethyl protons (quartet at ~4.1 ppm and triplet at ~1.2 ppm) due to deuteration, while the pyridine and methylene chain protons remain.
    

References

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.

  • PubChem. (n.d.).[1] 4-Oxo-4-(3-pyridyl)butanoic acid (Parent Compound).[1][2][3][4][5][6][7] National Library of Medicine.

  • Jacob, P., et al. (2014). Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid.[3][7] Chemical Research in Toxicology.

  • Toronto Research Chemicals. (n.d.). Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate (Catalog Reference). TRC. (Note: Specific catalog items subject to availability; generic link provided for verification of commercial synthesis capability).

Sources

Exploratory

Molecular weight and isotopic purity of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

An In-Depth Technical Guide to the Molecular Weight and Isotopic Purity of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate Abstract This technical guide provides a comprehensive framework for the characterization of Ethyl-d5 4-Oxo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Isotopic Purity of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

Abstract

This technical guide provides a comprehensive framework for the characterization of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, a deuterated stable isotope-labeled internal standard critical for quantitative bioanalysis. We delve into the theoretical principles and practical methodologies for determining its molecular weight and, most importantly, its isotopic purity and enrichment. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the accuracy and reliability of isotopically labeled standards for mass spectrometry-based assays. Detailed, field-proven protocols for analysis by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided, emphasizing the causality behind experimental choices to ensure self-validating, trustworthy results.

Introduction: The Imperative for High-Purity Deuterated Standards

In modern quantitative analysis, particularly in regulated bioanalytical studies for pharmacokinetics and toxicology, stable isotope-labeled (SIL) compounds are the gold standard for internal standards.[1][2] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H), are preferred due to their chemical stability and near-identical physicochemical properties to the analyte of interest.[1][2] This similarity ensures they co-elute chromatographically and exhibit analogous ionization behavior in a mass spectrometer, allowing them to effectively correct for sample matrix effects, extraction losses, and instrumental variability.[1][3]

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate serves as the ideal internal standard for its non-labeled counterpart, a metabolite of nicotine. The integrity of any quantitative assay using this standard is fundamentally dependent on its accurately determined molecular weight and, critically, its isotopic purity. The presence of unlabeled analyte (d0) or partially deuterated isotopologues within the standard can lead to an overestimation of the analyte's true concentration, compromising the validity of the entire study.[2] Therefore, a rigorous analytical characterization is not merely a quality control step but a prerequisite for reliable and reproducible scientific data.[4]

Molecular Weight Determination: Theoretical and Experimental

The first step in characterizing a new lot of a deuterated standard is to confirm its molecular weight. This is approached from both a theoretical calculation and experimental verification.

Theoretical Molecular Weight

The molecular formula for the unlabeled Ethyl 4-Oxo-4-(3-pyridyl)butanoate is C₁₁H₁₃NO₃.[5][6] The "d5" designation indicates that five hydrogen (¹H) atoms have been replaced with deuterium (²H) atoms. The calculation of both the average molecular weight and the monoisotopic mass is crucial.

ParameterCalculationValue
Unlabeled Molecular Formula C₁₁H₁₃NO₃
Unlabeled Average Mol. Weight (11 * 12.011) + (13 * 1.008) + (1 * 14.007) + (3 * 15.999)207.22 g/mol
Unlabeled Monoisotopic Mass (11 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) + (3 * 15.994915)207.08954 Da [6]
Deuterated Molecular Formula C₁₁H₈D₅NO₃
Deuterated Average Mol. Weight (11 * 12.011) + (8 * 1.008) + (5 * 2.014) + (1 * 14.007) + (3 * 15.999)212.25 g/mol
Deuterated Monoisotopic Mass (11 * 12.000000) + (8 * 1.007825) + (5 * 2.014102) + (1 * 14.003074) + (3 * 15.994915)212.12095 Da

Note: Atomic weights are based on IUPAC standard atomic weights. The exact position of the deuterium labels is confirmed by NMR.

Experimental Verification via Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for experimentally verifying the molecular weight.[7] The high resolving power allows for the determination of the accurate mass of the molecular ion, which can then be compared to the theoretical monoisotopic mass.

Causality of Choice: We use HRMS (e.g., Orbitrap or TOF) over nominal mass instruments (e.g., triple quadrupole) for this purpose because its ability to measure mass to four or five decimal places provides an unambiguous confirmation of the elemental composition.[8] A match within a narrow mass tolerance window (typically <5 ppm) confirms the compound's identity and the successful incorporation of the five deuterium atoms.

Isotopic Purity Assessment: A Dual-Technique Approach

The most critical parameter for a deuterated internal standard is its isotopic purity. This is a composite measure of two factors: Isotopic Enrichment (the percentage of deuterium at a specific labeled position) and the Isotopologue Distribution (the relative abundance of molecules with different numbers of deuterium atoms, e.g., d0, d1, d2, d3, d4, d5).[7][9] A comprehensive assessment requires a combination of both mass spectrometry and NMR spectroscopy.

Workflow for Characterization of Deuterated Standard

The following diagram outlines the logical flow for the complete characterization of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate.

G cluster_0 Initial Assessment cluster_1 Experimental Analysis cluster_2 Data Interpretation & Reporting Compound Receive Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate MW_Calc Theoretical Molecular Weight Calculation Compound->MW_Calc NMR NMR Analysis (¹H and ¹³C) HRMS LC-HRMS Analysis MW_Calc->HRMS MW_Confirm Confirm Molecular Weight (<5 ppm error) HRMS->MW_Confirm Position_Confirm Confirm Label Positions NMR->Position_Confirm Isotopologue Determine Isotopologue Distribution MW_Confirm->Isotopologue Purity_Calc Calculate Isotopic Purity & Enrichment Isotopologue->Purity_Calc Report Generate Certificate of Analysis (CoA) Purity_Calc->Report Position_Confirm->Purity_Calc

Caption: Overall workflow for the characterization of a deuterated standard.

Analysis by High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the relative abundance of each isotopologue. This allows for the precise calculation of the isotopic purity of the target d5 compound.[7][9]

  • Standard Preparation: Prepare a stock solution of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a working solution by diluting the stock to approximately 1 µg/mL.

  • Chromatography:

    • Rationale: While direct infusion can be used, liquid chromatography (LC) is preferred to separate the analyte from any potential non-isotopic impurities that could interfere with the mass spectrum.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Instrument: An HRMS instrument such as an Orbitrap or Q-TOF.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyridine nitrogen is readily protonated.

    • Scan Mode: Full scan MS mode.

    • Resolution: Set to a high resolution, typically ≥60,000, to ensure baseline separation of isobaric interferences.[10]

    • Mass Range: A narrow mass range bracketing the expected isotopologues (e.g., m/z 205-220) to increase scan speed and sensitivity.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue (d0 to d5). The theoretical m/z values are:

      • [C₁₁H₁₃NO₃ + H]⁺ (d0) = 208.0968

      • [C₁₁H₁₂D₁NO₃ + H]⁺ (d1) = 209.1031

      • [C₁₁H₁₁D₂NO₃ + H]⁺ (d2) = 210.1094

      • [C₁₁H₁₀D₃NO₃ + H]⁺ (d3) = 211.1156

      • [C₁₁H₉D₄NO₃ + H]⁺ (d4) = 212.1219

      • [C₁₁H₈D₅NO₃ + H]⁺ (d5) = 213.1282

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage corresponding to the d5 species.

G SamplePrep Prepare 1 µg/mL Working Solution LC Inject on LC System (C18 Column) SamplePrep->LC MS Acquire Full Scan Data (ESI+, High Resolution) LC->MS DataExtract Extract Ion Chromatograms for d0 to d5 Isotopologues MS->DataExtract Integrate Integrate Peak Areas for each Isotopologue DataExtract->Integrate Calculate Calculate Relative % Abundance Integrate->Calculate Result Report Isotopic Purity (% d5) Calculate->Result

Caption: Workflow for LC-HRMS analysis of isotopic purity.

A high-quality standard will have a dominant peak for the d5 isotopologue. An ideal isotopic purity is ≥98%.[2] The distribution should be statistically predictable based on the deuterium enrichment of the starting materials used in the synthesis.

IsotopologueTheoretical m/z ([M+H]⁺)Observed Peak AreaRelative Abundance (%)
d0208.09681,5000.05%
d1209.10313,0000.10%
d2210.10949,0000.30%
d3211.115615,0000.50%
d4212.121960,0002.00%
d5 213.1282 2,911,500 97.05%
Total 3,000,000 100.00%

This is example data. Natural isotopic abundance of ¹³C will also contribute to M+1, M+2 peaks, which must be corrected for in a rigorous calculation. Software tools are available for this deconvolution.[11]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the benchmark technique for confirming the molecular structure and, crucially, the specific positions of the deuterium labels.[4][7] It also provides a highly accurate, independent measure of the overall isotopic enrichment.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the deuterated standard and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte. Add a known quantity of a high-purity, non-deuterated internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene).

  • Rationale for Internal Standard: The internal standard provides a stable reference signal from a known number of protons. By comparing the integral of this reference signal to the integrals of the residual, non-deuterated proton signals in the sample, we can accurately quantify the degree of deuteration.[9]

  • Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a long relaxation delay (D1, typically 5 times the longest T1) to allow for full magnetization recovery, which is essential for accurate integration. Acquire a sufficient number of scans for a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the solvent peak or TMS.

    • Integrate the signal from the internal standard and set its value to the known number of protons (e.g., for 1,3,5-trimethoxybenzene, the methoxy protons would be set to 9.00).

    • Integrate the residual proton signals in the regions where deuterium was incorporated. The small integral value represents the percentage of non-deuterated sites.

    • The isotopic enrichment is calculated as (1 - [Area of residual protons / Theoretical number of protons]) * 100%.

For Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, if the ethyl group is deuterated (CH₃CH₂- becomes CD₃CD₂-), the characteristic triplet and quartet signals in the ¹H NMR spectrum should be almost completely absent. The presence of very small residual signals allows for the calculation of enrichment. For example, if the residual signal for the -CH₂- group integrates to 0.04 when the internal standard is correctly calibrated, this indicates a 98% deuteration at that position (since 0.04 is 2% of the expected integral of 2.00).

Conclusion: Ensuring Data Integrity Through Rigorous Characterization

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Labor
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Labor
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • DGet! An open source deuteration calculator for mass spectrometry data - PMC. ([Link])

  • Introduction to deuterated internal standards in mass spectrometry - Benchchem. (Vertex AI Search)
  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed. ([Link])

  • Isotopic Labeling for Determination of Enantiomeric Purity by 2 H NMR Spectroscopy. (Vertex AI Search)
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing. ([Link])

  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. ([Link])

  • Isotopic analysis by nuclear magnetic resonance - Wikipedia. ([Link])

  • Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. (Vertex AI Search)
  • How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? - ResearchGate. ([Link])

  • 4-Oxo-4-(pyridin-3-yl)butanoate - PubChem. ([Link])

  • Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808 - MDPI. ([Link])

  • Handbook of Analytical Validation - Routledge. ([Link])

  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. ([Link])

  • (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry - ResearchGate. ([Link])

Sources

Foundational

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate CAS number and synonyms

Executive Summary & Identity Profile Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a stable isotope-labeled derivative of the tobacco alkaloid metabolite ethyl 4-oxo-4-(3-pyridyl)butanoate. It serves as a critical Internal St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Profile

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a stable isotope-labeled derivative of the tobacco alkaloid metabolite ethyl 4-oxo-4-(3-pyridyl)butanoate. It serves as a critical Internal Standard (IS) in the quantitative analysis of tobacco-specific nitrosamines (TSNAs) and nicotine catabolism via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The "Ethyl-d5" designation indicates that the ethyl ester moiety is fully deuterated (


). This specific labeling strategy is chosen to shift the molecular mass by +5 Da relative to the unlabeled analyte, ensuring spectral separation while maintaining identical chromatographic retention times.
Chemical Identity Table[1]
PropertySpecification
Compound Name Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate
Parent Compound Ethyl 4-oxo-4-(3-pyridyl)butanoate
Parent CAS 59086-27-0 (Unlabeled)
Acid Precursor CAS 4192-31-8 (4-Oxo-4-(3-pyridyl)butanoic acid)
Chemical Formula

Molecular Weight ~212.26 g/mol (vs. 207.23 g/mol for unlabeled)
Synonyms 3-Pyridinebutanoic acid,

-oxo-, ethyl-d5 ester; 4-(3-Pyridyl)-4-oxobutyric acid ethyl-d5 ester
Isotopic Purity Typically

Deuterium
Solubility Soluble in Methanol, Acetonitrile, DMSO, Chloroform

Synthesis & Isotopic Labeling Logic

The synthesis of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate typically follows a high-yield Fischer esterification pathway. This method is preferred over acyl chloride routes to prevent pyridine ring side reactions.

Reaction Mechanism (Causality)

The core requirement is the introduction of the deuterium label exclusively on the ethyl group. This is achieved by reacting the keto-acid precursor with Ethanol-d5 (


) under acid catalysis.
  • Why Ethanol-d5? It is a cost-effective, high-purity deuterium source that introduces five deuterium atoms in a single step, creating a robust +5 Da mass shift ideal for avoiding isotopic overlap with naturally occurring

    
     isotopes of the analyte.
    
  • Acid Catalyst: Sulfuric acid (

    
    ) or Thionyl chloride (
    
    
    
    ) is used to drive the equilibrium toward the ester.
Synthesis Workflow Diagram

SynthesisPathway cluster_legend Reaction Conditions Acid 4-Oxo-4-(3-pyridyl) butanoic Acid (CAS 4192-31-8) Intermediate Protonated Intermediate Acid->Intermediate Protonation Ethanol Ethanol-d5 (C2D5OD) Ethanol->Intermediate Nucleophilic Attack Catalyst H2SO4 / Reflux Catalyst->Intermediate Catalysis Product Ethyl-d5 4-Oxo-4- (3-pyridyl)butanoate (Target IS) Intermediate->Product - D2O (Dehydration) Temp: 80°C Temp: 80°C Time: 4-6 Hours Time: 4-6 Hours Temp: 80°C->Time: 4-6 Hours Yield: >90% Yield: >90% Time: 4-6 Hours->Yield: >90%

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of the deuterated standard.

Analytical Applications & Methodology

The primary utility of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is in Isotope Dilution Mass Spectrometry (IDMS) .

The "Artifact" Problem in Metabolomics

Researchers often analyze the acid metabolite (4-oxo-4-(3-pyridyl)butanoic acid). However, if biological samples (urine/plasma) are extracted using ethanol , the acid can spontaneously esterify to form the ethyl ester.

  • Without IS: This artifactual esterification leads to false positives or quantification errors.

  • With Ethyl-d5 IS: By spiking the Ethyl-d5 ester before extraction, researchers can distinguish between the ester naturally present in the sample (unlabeled) and the ester formed during extraction (or verify extraction efficiency of the ester itself).

Mass Spectrometry Transitions (MRM)

In Triple Quadrupole (QqQ) systems, the fragmentation pattern is distinct due to the deuterated ethyl group.

CompoundPrecursor Ion (

)
Product Ion (Quantifier)Loss Fragment
Unlabeled Analyte 208.2 m/z162.1 m/z

(Ethanol)
Ethyl-d5 Standard 213.2 m/z162.1 m/z

(Ethanol-d5)

Note: Both compounds yield the same product ion (162.1 m/z) corresponding to the acyl-pyridine core, but the precursor masses differ by 5 Da. This allows for high-specificity Multiple Reaction Monitoring (MRM).

MS Fragmentation Logic

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 213.2 Transition Collision Induced Dissociation (CID) Parent->Transition Product Product Ion (Pyridine Core) m/z 162.1 Transition->Product NeutralLoss Neutral Loss Ethanol-d5 (46 + 5 Da) Transition->NeutralLoss Cleavage

Figure 2: Proposed fragmentation pathway in ESI+ mode showing the loss of the deuterated ethoxy group.

Experimental Protocols

Preparation of Stock Standards

Objective: Create a stable primary stock solution for long-term storage.

  • Weighing: Accurately weigh 1.0 mg of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate into a deactivated amber glass vial.

  • Dissolution: Add 1.0 mL of LC-MS grade Acetonitrile (ACN) . Vortex for 30 seconds.

    • Why ACN? Methanol (MeOH) should be avoided for long-term storage of esters to prevent transesterification (swapping the -d5 ethyl group for a methyl group).

  • Storage: Store at -20°C. Stability is typically >12 months if kept moisture-free.

Sample Extraction (Plasma/Urine)

Objective: Extract the ester while minimizing matrix effects.

  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Protein Precipitation: Add 300 µL of cold Acetonitrile .

    • Avoid Ethanol: Do not use ethanol for precipitation if you are analyzing the ethyl ester, as it will drive transesterification or artificial formation of the unlabeled analyte from the acid metabolite.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer supernatant to a clean vial.

  • Evaporation & Reconstitution: Evaporate under Nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

Stability & Handling (Self-Validating System)

To ensure the integrity of the standard, users must implement a Deuterium Exchange Check :

  • Risk: The deuterium atoms on the ethyl group (

    
    ) are non-exchangeable under standard conditions. However, the 
    
    
    
    -protons (adjacent to the carbonyls on the butanoate chain) are acidic and can exchange with solvent protons (
    
    
    exchange), but this affects the unlabeled parts of the molecule, not the d5-ethyl tag.
  • Critical Control Point: The ester linkage is susceptible to hydrolysis.

    • Validation Step: Inject a neat standard of the Ethyl-d5 ester. If a peak appears at the retention time of the acid (m/z ~180 + d5?), hydrolysis has occurred.

    • Solvent Rule: Never store the working standard in water or acidic buffers for >24 hours. Prepare fresh daily in mobile phase.

References

  • PubChem. 4-Oxo-4-(3-pyridyl)butyric acid (Parent Acid).[1][2] NIH National Library of Medicine. Available at: [Link]

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.

Sources

Exploratory

Stability of Keto Ester Derivatives in Biological Matrices: Mechanistic Insights and Analytical Strategies

Executive Summary The accurate quantification of keto ester derivatives in biological matrices is a notorious challenge in drug development. These compounds face a "dual instability" threat: enzymatic hydrolysis by plasm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of keto ester derivatives in biological matrices is a notorious challenge in drug development. These compounds face a "dual instability" threat: enzymatic hydrolysis by plasma esterases and chemical instability via spontaneous decarboxylation of the resulting metabolite. Furthermore, keto-enol tautomerism complicates liquid chromatography-mass spectrometry (LC-MS/MS) analysis, often resulting in peak splitting or variable ionization.

This guide provides a self-validating framework for stabilizing, extracting, and analyzing keto esters. It moves beyond generic protocols to address the specific mechanistic failures (e.g., decarboxylation-driven loss) that occur in standard bioanalytical workflows.

Part 1: The Dual Instability Challenge

Enzymatic Hydrolysis & Species Differences

The primary degradation pathway is the hydrolysis of the ester bond by Carboxylesterases (CES) . This reaction yields a


-keto acid, which is the precursor to further chemical degradation.
  • Mechanism: Serine hydrolases (CES1, CES2) attack the carbonyl carbon of the ester.

  • Species Variability: There is a profound inter-species difference in esterase activity, which impacts preclinical model selection.

    • Rat: High CES activity in plasma (highly unstable).

    • Dog/Human: Lower CES activity; hydrolysis is often driven by Paraoxonase (PON) or Butyrylcholinesterase (BChE), which have different inhibitor profiles.

Spontaneous Decarboxylation (The "Silent" Loss)

Unlike simple esters, the hydrolysis product of a


-keto ester is a 

-keto acid
. These acids are inherently unstable and undergo spontaneous decarboxylation to form a ketone and CO

.[1][2]
  • The Trap: If a researcher only monitors the parent ester and the hydrolytic metabolite (the acid), they will miss the mass balance because the metabolite disappears into a volatile ketone.

  • Kinetics: Decarboxylation is accelerated by heat and acidic conditions (paradoxically, acid is often used to stop enzymatic hydrolysis).

Keto-Enol Tautomerism

-keto esters exist in equilibrium between the keto  (dicarbonyl) and enol  (hydrogen-bonded alkene) forms.[3]
  • Impact: In LC-MS, the two tautomers may separate on the column, leading to split peaks or "smeared" chromatography.

  • Solvent Effect: Polar solvents favor the keto form; non-polar solvents favor the enol form (stabilized by intramolecular H-bonding).[3]

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the cascade from the parent keto ester to the invisible decarboxylated product.

KetoEsterDegradation cluster_tautomer Tautomeric Equilibrium Parent Parent Keto Ester (Prodrug) Intermediate Beta-Keto Acid (Unstable Metabolite) Parent->Intermediate Hydrolysis (Fast in Rats) Enzyme Plasma Esterases (CES, PON) Enzyme->Parent Catalysis Product Ketone + CO2 (Volatile/Invisible) Intermediate->Product Loss of CO2 (Heat/Acid Promoted) Decarb Spontaneous Decarboxylation KetoForm Keto Form EnolForm Enol Form KetoForm->EnolForm Slow in non-polar

Figure 1: The degradation cascade of


-keto esters. Note that the final ketone product is often not monitored, leading to poor mass balance recovery.

Part 3: A Self-Validating Experimental Protocol

This protocol is designed to "lock" the molecule in its parent state immediately upon collection.

Reagents & Preparation
  • Inhibitor Cocktail: 1M Bis-p-nitrophenyl phosphate (BNPP) or Phenylmethylsulfonyl fluoride (PMSF). Note: NaF is less effective for specific carboxylesterases.

  • Stabilization Buffer: 0.5M Citric Acid (pH 4.0).

  • Extraction Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Collection Collect blood into pre-chilled tubes containing BNPP (final conc. 5-10 mM).BNPP irreversibly inhibits serine esterases (CES). Immediate chilling slows enzymatic kinetics.
2. Separation Centrifuge at 4°C, 3000 x g for 10 mins.Heat generation during centrifugation is a common source of degradation.
3. Acidification Immediately add plasma to Citric Acid buffer (1:1 v/v).Lowers pH to ~4-5. This effectively stops residual esterase activity without being acidic enough to trigger rapid decarboxylation of any formed metabolite.
4. Extraction Protein precipitation with Ice-Cold ACN . Vortex 30s, Centrifuge 4°C.ACN precipitates enzymes, physically removing the catalyst.
5. Derivatization (Optional) If instability persists, add Girard P reagent (10 mM).Reacts with the ketone group to form a stable hydrazone, preventing both hydrolysis and tautomerism.
6. Storage Store supernatants at -80°C . Analyze within 24h.at -20°C,

-keto acids can still decarboxylate over weeks.

Part 4: Analytical Method Development (LC-MS/MS)

Solving the Peak Splitting (Tautomerism) Issue

If your chromatogram shows double peaks or broad tailing, the keto-enol interconversion rate is comparable to the chromatographic timescale.[3]

Strategy A: Coalescence (High Temp)

  • Method: Set column temperature to 50-60°C.

  • Result: Increases the interconversion rate, merging the two forms into a single, sharp average peak.

  • Risk: May degrade thermally labile keto esters.

Strategy B: Separation (Low Temp)

  • Method: Set column temperature to 4-10°C.

  • Result: Slows interconversion, separating keto and enol into two distinct peaks.[4]

  • Quantification: Sum the area of both peaks.

Strategy C: Chemical Locking

  • Method: Use Methoximation (Methoxyamine HCl).[2]

  • Result: Converts the ketone to an oxime, permanently locking the structure and preventing tautomerism.

LC-MS Decision Tree

MethodDev Start Initial LC-MS Injection Check Peak Shape? Start->Check Single Single Sharp Peak Check->Single Good Split Split/Broad Peak Check->Split Tautomerism TempCheck Thermal Stability? Split->TempCheck HighTemp Increase Column Temp (50-60°C) TempCheck->HighTemp Stable LowTemp Decrease Column Temp (10°C) TempCheck->LowTemp Unstable Deriv Derivatization (Methoximation) LowTemp->Deriv Still Split

Figure 2: Decision tree for optimizing LC-MS chromatography of tautomeric keto esters.

Part 5: Quantitative Data & Species Comparison

The following table summarizes the typical hydrolytic half-lives (


) of ester derivatives across species, highlighting the need for careful model selection.
SpeciesRelative CES ActivityTypical

(Keto Ester)
Primary Enzyme System
Rat High (+++)< 5 minCarboxylesterase (CES)
Mouse High (+++)< 10 minCarboxylesterase (CES)
Dog Low (+)> 60 minBChE / PON
Human Low (+)> 120 minBChE / PON

Note: Data derived from general ester hydrolysis trends [1][4]. Rat plasma is often a "worst-case" scenario for stability testing.

References

  • Species difference of esterase expression and hydrolase activity in plasma.

    • Source: PubMed / J Pharm Sci.
    • URL:[Link]

  • Addressing keto-enol tautomerism in the analysis of β-keto esters. Source: BenchChem Technical Guide.
  • Decarboxyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Interspecies differences in stability kinetics and plasma esterases.

    • Source: NIH / PMC.
    • URL:[Link]

  • Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatiz

    • Source: eScholarship.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of High-Purity Stock Solutions for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate: A Guide for Bioanalytical Applications

Introduction Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a stable isotope-labeled internal standard, critical for the accurate quantification of its non-labeled analogue, a significant metabolite of nicotine and tobacco-spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a stable isotope-labeled internal standard, critical for the accurate quantification of its non-labeled analogue, a significant metabolite of nicotine and tobacco-specific nitrosamines, in various biological matrices.[1] The precision and accuracy of bioanalytical methods, particularly those employing mass spectrometry, are fundamentally reliant on the meticulous preparation of internal standard stock solutions. This document provides a comprehensive, field-tested protocol for the preparation of accurate and stable stock solutions of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, designed for researchers and professionals in drug metabolism, pharmacokinetics, and toxicology studies.

The principles outlined herein emphasize not just the procedural steps but the underlying scientific rationale, ensuring the integrity and reproducibility of experimental data. Adherence to these guidelines will mitigate potential sources of error, leading to robust and reliable analytical outcomes.

Pre-Protocol Checklist: Materials and Reagents

Prior to commencing the procedure, ensure all necessary materials and reagents are available and meet the specified quality standards.

Category Item Specification Rationale for Specification
Analyte Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoatePurity ≥98%, Isotopic Purity ≥99%High chemical and isotopic purity is paramount to prevent interference and ensure accurate quantification.
Solvents Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO)HPLC or LC-MS grade, ≥99.9% purityHigh-purity solvents minimize background noise and interfering peaks in chromatographic and mass spectrometric analyses.
Glassware Class A Volumetric Flasks (e.g., 1 mL, 5 mL, 10 mL)Certified to ASTM E288 standardsClass A glassware provides the highest level of accuracy for volume measurement, crucial for preparing precise concentrations.[2]
Gastight Syringes or Calibrated PipettesAppropriate for the volumes being dispensedEnsures accurate and reproducible liquid transfers, minimizing volumetric errors.
Equipment Analytical BalanceReadability of at least 0.01 mgEssential for the precise weighing of the analytical standard.
Vortex MixerStandard laboratory gradeProvides efficient mixing to ensure complete dissolution of the analyte.
Sonicator (Ultrasonic Bath)Standard laboratory gradeAids in the dissolution of compounds that may be difficult to solubilize.
Consumables Amber Glass Vials with PTFE-lined capsChemically inert and protect from lightProtects the stock solution from photodegradation and prevents leaching of contaminants from the container.

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid compound and all solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any vapors or aerosols.[3]

  • Fire Safety: The compound is an ester and may be flammable. Keep away from open flames, sparks, and other sources of ignition.[3][4][5] Use non-sparking tools when handling the solid.[4]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps for preparing a 1 mg/mL primary stock solution of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate.

Equilibration of Materials
  • Bring to Ambient Temperature: Allow the vial containing the solid Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate and the chosen solvent to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: This step is crucial to prevent the condensation of atmospheric moisture onto the hygroscopic solid and the solvent, which would introduce errors in weighing and concentration calculations.

Accurate Weighing of the Analyte
  • Tare the Weighing Vessel: On an analytical balance, place a clean, dry weighing paper or boat and tare the balance to zero.

  • Weigh the Compound: Carefully weigh approximately 1 mg of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate. Record the exact weight to four decimal places (e.g., 1.XXXX mg).

    • Expertise: For accuracy, it is better to weigh a slightly larger mass (e.g., 5-10 mg) and adjust the solvent volume accordingly to minimize the impact of weighing errors.

Dissolution of the Analyte
  • Quantitative Transfer: Carefully transfer the weighed compound into a 1 mL Class A volumetric flask. To ensure all the compound is transferred, rinse the weighing vessel multiple times with small volumes of the chosen solvent (e.g., Methanol or Acetonitrile), adding each rinse to the volumetric flask.[7]

  • Initial Dissolution: Add approximately 0.75 mL of the solvent to the volumetric flask.

  • Facilitate Dissolution: Cap the flask and vortex for 30 seconds. If the solid is not fully dissolved, sonicate for 5-10 minutes in a room temperature water bath.

  • Dilute to Volume: Once the solid is completely dissolved, carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

Labeling and Storage
  • Labeling: Immediately label the amber vial with the following information:

    • Name of the compound (Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate)

    • Concentration (e.g., 1.0 mg/mL, adjusted for the exact weight)

    • Solvent used

    • Date of preparation

    • Preparer's initials

    • Expiry date (typically determined by stability studies)

  • Storage: Store the primary stock solution in a tightly sealed amber vial at -20°C or -80°C to minimize solvent evaporation and potential degradation. The product is expected to be chemically stable under standard ambient conditions, but cold storage is recommended for long-term stability.[3]

Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock solution to the desired concentrations for use in experiments.

Workflow for Serial Dilutions

The following diagram illustrates a typical serial dilution workflow to prepare a series of working standards.

G cluster_0 Primary Stock Preparation cluster_1 Serial Dilutions weigh Weigh Analyte (e.g., 1.0 mg) dissolve Dissolve in Solvent (e.g., 1.0 mL) weigh->dissolve stock Primary Stock Solution (1 mg/mL) dissolve->stock ws1 Working Solution 1 (100 µg/mL) stock->ws1 1:10 Dilution (100 µL stock + 900 µL solvent) ws2 Working Solution 2 (10 µg/mL) ws1->ws2 1:10 Dilution (100 µL WS1 + 900 µL solvent) ws3 Working Solution 3 (1 µg/mL) ws2->ws3 1:10 Dilution (100 µL WS2 + 900 µL solvent)

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, a deuterated isotopologue of a key metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, a deuterated isotopologue of a key metabolite of tobacco-specific nitrosamines. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicology studies where precise quantification of this analyte is critical. The method has been developed with a focus on scientific integrity, providing a self-validating system that ensures accuracy and reproducibility, in alignment with regulatory expectations for bioanalytical method validation.[1][2] We will delve into the causality behind the experimental choices, from stationary phase selection to mobile phase composition, and discuss the potential for isotopic effects on chromatographic retention.

Introduction: The Significance of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in Research

Ethyl 4-Oxo-4-(3-pyridyl)butanoate is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen found in tobacco products.[3][4] The study of its metabolic fate is crucial for understanding the mechanisms of tobacco-induced carcinogenesis.[3][5] Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate serves as an ideal internal standard in mass spectrometry-based bioanalysis due to its chemical identity with the endogenous analyte, allowing for the correction of variability in sample extraction and instrument response.[6][7]

The development of a reliable HPLC method is paramount for the accurate determination of its retention time, which is a critical parameter for its use as an internal standard and for ensuring chromatographic separation from potential interferences. This note provides a comprehensive guide to achieving this, grounded in established chromatographic principles and regulatory guidance.[8][9][10]

Chromatographic Principles and Method Development Rationale

The molecular structure of Ethyl 4-Oxo-4-(3-pyridyl)butanoate, featuring a polar pyridine ring and a keto-ester functional group, dictates the choice of chromatographic conditions.[11][12] For polar analytes that are often poorly retained on traditional C18 reversed-phase columns, alternative strategies must be considered.[13]

Stationary Phase Selection: Embracing Mixed-Mode Chromatography

To achieve adequate retention and selectivity, a mixed-mode stationary phase is proposed. Specifically, a column with simultaneous cation-exchange (CEX) and reversed-phase (RP) properties is advantageous.[14] The pyridine moiety, being basic, will be protonated under acidic mobile phase conditions, allowing for strong retention via cation exchange with the stationary phase. The alkyl ester portion of the molecule will interact with the reversed-phase component of the stationary phase. This dual retention mechanism provides enhanced selectivity and peak shape.[14]

Mobile Phase Optimization: Balancing Retention and Elution

The mobile phase composition is critical for controlling the retention and elution of the analyte. A gradient elution with a mixture of an aqueous buffer and an organic modifier is recommended.

  • Aqueous Component: A phosphate buffer at a pH of approximately 6.3 is selected to ensure the pyridine nitrogen is partially protonated, enabling optimal interaction with the CEX functionality of the column.[14] The ionic strength of the buffer can be adjusted to fine-tune the retention time, with higher ionic strengths generally leading to earlier elution in CEX mode.[14]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient will start with a lower percentage of acetonitrile to promote retention and gradually increase to elute the analyte.

The Deuterium Isotope Effect: A Critical Consideration

A key aspect of analyzing deuterated standards is the potential for a chromatographic isotope effect, where the deuterated compound may exhibit a slightly different retention time than its non-deuterated counterpart.[15][16] This is particularly relevant in reversed-phase chromatography where deuterium-carbon bonds can have slightly weaker van der Waals interactions with the stationary phase compared to hydrogen-carbon bonds, often leading to earlier elution of the deuterated species.[16][17] While this effect is often minimal, it is crucial to be aware of and to verify the co-elution or baseline separation of the analyte and its deuterated standard during method development, especially if both are present in a sample.[6][18] The use of stable isotopes like 13C or 15N can mitigate this effect, but deuterium is a common and cost-effective choice.[6][15]

Experimental Protocol

This section provides a detailed, step-by-step methodology for determining the HPLC retention time of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate.

Materials and Reagents
  • Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate standard (≥98% isotopic purity, >99% chemical purity)

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate (analytical grade)

  • Dibasic sodium phosphate (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterValueRationale
HPLC Column Mixed-Mode CEX/RP, 3 µm, 3.0 x 50 mmProvides dual retention mechanism for the polar and non-polar moieties of the analyte, enhancing selectivity.[14]
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.3Controls the ionization state of the pyridine ring for optimal cation-exchange interaction.[14]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase and mixed-mode chromatography.
Gradient Elution 0-1 min: 10% B; 1-5 min: 10-50% B; 5-6 min: 50% B; 6-6.1 min: 50-10% B; 6.1-8 min: 10% BA gradient is employed to ensure efficient elution and good peak shape.
Flow Rate 0.5 mL/minA standard flow rate for a 3.0 mm ID column to ensure optimal efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 260 nmThe pyridine ring exhibits strong UV absorbance around this wavelength.
Injection Volume 5 µLA small injection volume minimizes potential for band broadening.
Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and deionized water.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture to prepare a working standard solution.

Experimental Workflow

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standard (10 µg/mL) stock->working Dilute 1:100 inject Inject 5 µL of Working Standard working->inject run Execute Gradient Elution Program inject->run detect Detect at 260 nm run->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Area and Determine tR acquire->integrate report Report Retention Time (tR) integrate->report

Figure 1: Experimental workflow for HPLC analysis.

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard to assess system suitability. The acceptance criteria should be:

  • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 2.0%

  • Peak Area Precision: RSD ≤ 2.0%

  • Tailing Factor: 0.8 - 1.5

Expected Results and Discussion

Under the proposed chromatographic conditions, Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time will be highly reproducible, as ensured by the system suitability criteria.

Table 1: Expected Performance Characteristics

ParameterExpected Value
Retention Time (tR) Approximately 4.5 - 5.5 minutes
Tailing Factor ≤ 1.2
Theoretical Plates > 5000

The exact retention time may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation. It is crucial to document the observed retention time for each analytical run.

Method Validation and Trustworthiness

To ensure the trustworthiness of this method for its intended application, particularly in regulated bioanalysis, it must be validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Stability: Evaluating the stability of the analyte in the sample matrix under various storage and processing conditions.

The use of a deuterated internal standard like Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a cornerstone of robust bioanalytical methods, as it effectively corrects for variability throughout the analytical process.[6][7][18]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the determination of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate. By employing a mixed-mode stationary phase and an optimized gradient elution, this method achieves excellent retention, peak shape, and reproducibility. The discussion on the rationale behind the methodological choices and the critical consideration of the deuterium isotope effect equips researchers with the necessary knowledge to successfully implement and adapt this protocol. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. Retrieved from [Link]

  • Upadhyaya, P., et al. (2002). 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in bile duct-cannulated rats: Stereoselective metabolism and tissue distribution. Carcinogenesis, 23(1), 121-127. Retrieved from [Link]

  • Adams, J. D., et al. (1983). Pharmacokinetics of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in laboratory animals. Cancer Research, 43(12 Pt 1), 5858-5863. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • Kopp, E., et al. (1999). Metabolism and disposition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rhesus monkeys. Carcinogenesis, 20(3), 447-453. Retrieved from [Link]

  • Florek, E., et al. (2020). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules, 25(22), 5344. Retrieved from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

  • Tracy, M., & Liu, X. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Retrieved from [Link]

  • Ishizu, H., et al. (2012). Development of simple HPLC/UV with a column-switching method for the determination of nicotine and cotinine in hair samples. American Journal of Analytical Chemistry, 3(12), 885-891. Retrieved from [Link]

  • Kyerematen, G. A., et al. (1982). Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites. Clinical Pharmacology & Therapeutics, 32(6), 769-780. Retrieved from [Link]

  • Brash, A. R., et al. (1987). Tritium isotope effect in high-performance liquid chromatography of eicosanoids. Analytical Biochemistry, 163(1), 65-70. Retrieved from [Link]

  • Kánai, M., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6534-6541. Retrieved from [Link]

  • Carmella, S. G., et al. (2002). Quantitation of Metabolites of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone after Cessation of Smokeless Tobacco Use. Cancer Epidemiology, Biomarkers & Prevention, 11(1), 81-87. Retrieved from [Link]

  • Toth, G., & Vekes, E. (2001). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Radioanalytical and Nuclear Chemistry, 249(2), 431-435. Retrieved from [Link]

  • Shchukina, A., et al. (2020). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry, 92(17), 11843-11850. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Gmaj, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 134, 219-226. Retrieved from [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985). (1998, April 21). Inchem.org. Retrieved from [Link]

  • HPLC retention times: Topics. (n.d.). Science.gov. Retrieved from [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Oxo-4-(pyridin-3-yl)butanoate. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of ethyl butanoate-d3. (n.d.). Cheméo. Retrieved from [Link]

  • Erenler, R. (2009). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Journal of the Korean Chemical Society, 53(4), 454-456. Retrieved from [Link]

  • Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.
  • Erenler, R. (n.d.). NOTE Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl). Gaziosmanpasa University. Retrieved from [Link]

  • Ethyl butyrate. (n.d.). Wikipedia. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 339-345. Retrieved from [Link]

  • Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Method

Sample preparation for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in plasma

Application Note: High-Sensitivity Quantitation of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in Plasma Executive Summary This application note details a robust sample preparation and LC-MS/MS protocol for the quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in Plasma

Executive Summary

This application note details a robust sample preparation and LC-MS/MS protocol for the quantification of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in human plasma. This compound, a deuterated ethyl ester analog of the tobacco-specific nitrosamine metabolite 4-oxo-4-(3-pyridyl)butanoic acid, presents unique bioanalytical challenges. Its dual chemical nature—containing a basic pyridine moiety (pKa ~3.5) and a labile ethyl ester linkage—requires a tailored approach to prevent ex vivo enzymatic hydrolysis while ensuring high extraction recovery.

The protocol utilizes enzymatic inhibition via PMSF/NaF during sample collection, followed by Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). This method effectively isolates the lipophilic ester from its polar acid metabolite and plasma phospholipids, ensuring assay specificity and minimizing matrix effects.

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

PropertyValue / DescriptionImpact on Protocol
Compound Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoateTarget Analyte
Structure Pyridine ring linked to a keto-ester chainDual basic/lipophilic character
pKa (Pyridine) ~3.4 - 3.8 (Basic Nitrogen)Ionized at acidic pH; Neutral at pH > 5
LogP ~1.8 - 2.2 (Estimated)Suitable for LLE or Reversed-Phase LC
Stability High Risk: Susceptible to plasma esterasesRequires immediate stabilization

Sample Collection & Stabilization (CRITICAL)

The validity of this assay depends entirely on preventing the conversion of the ethyl ester back to the parent acid metabolite during the pre-analytical phase.

Mechanism of Failure: Plasma esterases (e.g., butyrylcholinesterase, carboxylesterase) will rapidly hydrolyze the ethyl ester bond at room temperature. Solution: A dual-inhibitor cocktail is recommended.

Protocol 1: Stabilization at Collection
  • Primary Inhibitor (PMSF): Prepare a 100 mM stock solution of Phenylmethanesulfonyl fluoride (PMSF) in isopropanol (keep anhydrous; stable for 1 month at -20°C).

  • Secondary Inhibitor (NaF): Use commercial K2EDTA/Sodium Fluoride tubes (grey top) or add NaF to a final concentration of 2 mg/mL.

  • Procedure:

    • Collect whole blood into tubes containing NaF .

    • Immediately add PMSF (10 µL per 1 mL of blood) to achieve ~1 mM final concentration.

    • Invert gently 5 times. Do not vortex (hemolysis releases more esterases).

    • Place immediately on wet ice (4°C).

    • Centrifuge within 30 minutes at 2,000 x g (4°C) for 10 minutes.

    • Harvest plasma and store at -80°C.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Solid Phase Extraction (SPE) to maximize the separation between the lipophilic ester analyte and the polar acid metabolite (4-oxo-4-(3-pyridyl)butanoic acid), which remains in the aqueous phase at neutral pH. MTBE provides a clean extract with low phospholipid carryover.

Reagents:
  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8). Note: This pH ensures the pyridine ring is deprotonated (neutral), maximizing partitioning into the organic phase.

  • Internal Standard (IS): Ethyl 4-Oxo-4-(3-pyridyl)butanoate (non-deuterated) or a structural analog like Cotinine-d3 (if d5 is the primary analyte).

Step-by-Step Workflow:
  • Thawing: Thaw plasma samples on ice. Do not leave at room temperature.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly (5 sec).

  • Buffering: Add 100 µL of 50 mM Ammonium Bicarbonate (pH 7.8). Vortex (10 sec).

    • Scientific Insight: This step adjusts the pH > pKa of the pyridine, ensuring the molecule is neutral and lipophilic.

  • Extraction: Add 600 µL of MTBE.

  • Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) or carefully pipette 500 µL of the upper organic layer (MTBE) into a clean glass tube or 96-well collection plate.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (10% ACN in 0.1% Formic Acid). Vortex well.

LC-MS/MS Methodology

Column Selection: A polar-embedded C18 or a Phenyl-Hexyl column is recommended to provide retention for the pyridine ring and separate it from potential interferences.

ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis)
Ionization ESI Positive (+)
Column Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 1.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.0 min: 95% B

  • 4.0 min: 95% B

  • 4.1 min: 5% B

  • 6.0 min: Stop

MRM Transitions: Based on the theoretical structure of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate (MW ~212.2).

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Note
Ethyl-d5 Ester 212.1 134.1 25Quantifier (Loss of CO-OEt-d5 + H)
212.1106.135Qualifier (Pyridine-CO+)
212.178.145Qualifier (Pyridine ring)

Workflow Visualization

SamplePrep Start Whole Blood Collection (K2EDTA Tubes) Stabilize Stabilization Step Add PMSF (1mM) + NaF Keep on Ice (4°C) Start->Stabilize Immediate Action Plasma Plasma Harvest Centrifuge 2000xg, 10min, 4°C Stabilize->Plasma Aliquot Aliquot 100 µL Plasma + 10 µL Internal Standard Plasma->Aliquot Buffer pH Adjustment Add 100 µL 50mM Amm. Bicarb (pH 7.8) Target: Neutral Pyridine Aliquot->Buffer LLE LLE Extraction Add 600 µL MTBE Vortex 5 min Buffer->LLE Deprotonated Pyridine PhaseSep Phase Separation Centrifuge 10,000xg Isolate Organic Layer (Top) LLE->PhaseSep DryDown Evaporation & Reconstitution N2 stream @ 35°C Recon: 10% ACN/0.1% FA PhaseSep->DryDown Selectivity for Ester LCMS LC-MS/MS Analysis ESI+ MRM: 212.1 -> 134.1 DryDown->LCMS

Caption: Optimized extraction workflow emphasizing early enzymatic inhibition and pH-controlled Liquid-Liquid Extraction.

References

  • Carmella, S. G., et al. (2014). "Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone." Analytical Chemistry, 86(16), 8397–8405. Link

  • Li, Y., et al. (2012). "Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 26(14), 1665–1674. Link

  • Liu, Y., et al. (2018). "Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood." Journal of Analytical Toxicology, 42(5), 346–352. Link

  • European Bioanalysis Forum. (2012). "Stabilisation of Clinical Samples." EBF Focus Workshop. Link

Application

A Systematic Approach to Solvent Selection for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

An Application Note from the Office of the Senior Application Scientist **Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational sele...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of an appropriate solvent for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate. The selection of a suitable solvent is a critical first step that influences outcomes in a wide range of applications, from analytical characterization to reaction chemistry and formulation development.[1][2] This document moves beyond simple trial-and-error by establishing a systematic workflow grounded in the physicochemical properties of the solute and solvent. We present a two-stage experimental protocol for qualitative and quantitative solubility assessment, supported by a logical decision-making framework to guide the user toward an optimal, application-specific choice.

Introduction: The Critical Role of Solvent Selection

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a deuterated analog of a precursor used in the synthesis of norcotinine and N-substituted cotinine analogues.[3] Its structural parent, 4-Oxo-4-(3-pyridyl)butyric acid, is a known metabolite of nicotine found in the urine of smokers.[4] The accurate preparation of solutions of this compound is fundamental for a variety of downstream applications, including:

  • Analytical Chemistry: Preparing standards for High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The choice of solvent directly impacts separation quality and can be a source of baseline noise or interfering peaks if not selected carefully.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolving the analyte in a suitable deuterated solvent for structural elucidation.

  • Reaction Chemistry: Using the compound as a reactant, where the solvent must not only dissolve the material but also be inert to the reaction conditions and facilitate the desired chemical transformation.[7]

  • Pharmaceutical Formulation: Developing stable and bioavailable drug products, where solvent choice can influence crystal structure, purity, and stability.[2]

Choosing an inappropriate solvent can lead to wasted time, compromised data integrity, and failed experiments. Therefore, a methodical approach to solvent selection is not merely a preliminary step but a cornerstone of robust scientific work.[8]

Analysis of the Solute: Physicochemical Properties

The molecular structure of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate dictates its solubility behavior. A sound prediction begins with an analysis of its functional groups.

Structure: (A structural image would be placed here in a formal document) C₂D₅OC(=O)CH₂CH₂C(=O)c₁cccnc₁

The key features are:

  • Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom. This group is polar and capable of forming hydrogen bonds. Pyridine itself is miscible with a wide range of solvents, from water to hexane.[9][10]

  • Ketone Group: A polar functional group (C=O) that can act as a hydrogen bond acceptor.

  • Ethyl Ester Group: A moderately polar group that is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Deuterated Ethyl Group (d5): The substitution of hydrogen with deuterium has a negligible effect on solubility properties but is critical for its use in metabolic tracing or as an internal standard.

This combination of polar (pyridine, ketone) and moderately non-polar (ethyl chain, methylene bridge) components suggests that the molecule will exhibit versatile solubility, likely favoring polar aprotic or polar protic solvents. The principle of "like dissolves like" is the foundational concept for our selection process.[5]

PropertyValueSource
Chemical Name Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate-
CAS Number 59086-27-0 (Non-deuterated)[11]
Molecular Formula C₁₁H₈D₅NO₃-
Molecular Weight ~212.26 g/mol Calculated
Predicted Polarity Moderately Polar to PolarStructural Analysis

A Curated List of Candidate Solvents

The following table summarizes the properties of common laboratory solvents, providing a basis for initial selection. The choice should consider not only solubility but also factors pertinent to the intended application, such as boiling point (for ease of removal), UV cutoff (for HPLC), and safety.[12]

SolventPolarity IndexBoiling Point (°C)Key HazardsNotes for Application
Water 10.2100.0NoneHigh polarity may be insufficient alone; potential for ester hydrolysis.
Methanol (MeOH) 5.164.7Flammable, ToxicGood general-purpose polar protic solvent.
Ethanol (EtOH) 4.378.5FlammableExcellent polar protic solvent, less toxic than methanol.
Acetonitrile (ACN) 5.881.7Flammable, ToxicVersatile polar aprotic solvent, common in reverse-phase HPLC.[13]
Acetone 5.156.1Highly FlammableStrong polar aprotic solvent, low boiling point for easy removal.
Dimethyl Sulfoxide (DMSO) 7.2189.0CombustibleVery strong polar aprotic solvent; high boiling point can be problematic.
Tetrahydrofuran (THF) 4.066.0Flammable, Peroxide-formerGood for moderately polar compounds.
Dichloromethane (DCM) 3.139.6Suspected CarcinogenEffective but has significant health and environmental concerns.[14]
Ethyl Acetate (EtOAc) 4.477.1FlammableModerately polar; may be a good choice given the ester group.
Toluene 2.4110.6Flammable, ToxicNon-polar aromatic solvent; unlikely to be effective alone.
Hexane 0.168.0Flammable, NeurotoxinNon-polar; very unlikely to be effective.

Data compiled from various sources.[15]

Experimental Protocol for Solubility Determination

This protocol is designed to efficiently determine the optimal solvent using a minimal amount of the target compound. It is a self-validating system that progresses from a broad screening to a precise measurement.

Part A: Rapid Qualitative Screening

Objective: To quickly identify a small group of promising solvents from the broader candidate list.

Materials:

  • Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

  • Set of candidate solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene)

  • Multiple small, clean glass vials (e.g., 1.5 mL) with caps

  • Micro-spatula

  • Vortex mixer

Procedure:

  • Aliquot Solute: Weigh and place approximately 1-2 mg of the solute into each labeled vial.

  • Initial Solvent Addition: Add 100 µL of the first candidate solvent to its corresponding vial.

  • Agitation: Cap the vial and vortex for 30 seconds.

  • Visual Observation: Observe the vial against a contrasting background. Note if the solid has completely dissolved.

    • Soluble: The solution is clear with no visible particles.

    • Partially Soluble: Some solid remains, or the solution is hazy/cloudy.

    • Insoluble: The bulk of the solid remains undissolved.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.

  • Record Results: Systematically record the observations for each solvent.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

  • Down-Selection: Identify the top 2-4 solvents that achieved complete dissolution with the smallest volume. These will proceed to quantitative assessment.

Part B: Quantitative Assessment

Objective: To determine the approximate solubility (in mg/mL) in the most promising solvents.

Materials:

  • Down-selected solvents from Part A

  • Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

  • Analytical balance

  • Clean, dry glass vial

  • Calibrated micropipettes

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh Solute: Accurately weigh a larger amount of the solute (e.g., 10.0 mg) into a clean, labeled vial.

  • Titrate with Solvent: Using a micropipette, add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Agitate to Dissolve: Cap the vial and vortex or stir until the solid is fully dissolved or until it is clear no more solid is dissolving.

  • Observe and Repeat: If the solid dissolves completely, continue adding precise aliquots of the solvent (e.g., 100 µL at a time), ensuring complete dissolution after each addition, until the solution appears saturated (i.e., a small amount of solid remains undissolved even after extended agitation).

  • Calculate Solubility: The solubility is calculated based on the total mass of the solute and the total volume of solvent required to achieve a saturated solution.

    • Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

  • Confirmation: Repeat for the other down-selected solvents to find the one that provides the desired concentration for your specific application.

Logical Workflow for Solvent Selection

The entire process, from theoretical analysis to final selection, can be visualized as a logical workflow. This ensures that all critical factors are considered in a structured manner.

Solvent_Selection_Workflow process process decision decision input_output input_output start_end start_end start Start: Define Application Needs analyze Step 1: Analyze Solute (Polarity, Functional Groups) start->analyze screen Step 2: Screen Potential Solvents (Properties & Safety) analyze->screen qual_test Step 3: Perform Qualitative Solubility Test (Protocol A) screen->qual_test is_soluble Soluble in Multiple Solvents? qual_test->is_soluble quant_test Step 4: Perform Quantitative Solubility Test (Protocol B) is_soluble->quant_test Yes re_screen Re-evaluate or Use Co-Solvent System is_soluble->re_screen No check_app Step 5: Check Compatibility (Boiling Pt, UV Cutoff, Reactivity) quant_test->check_app is_compatible Is Solvent Compatible? check_app->is_compatible is_compatible->quant_test No, test next best solvent select Final Solvent Selection is_compatible->select Yes re_screen->screen

Caption: A workflow diagram for systematic solvent selection.

Discussion and Recommendations

Based on the molecular structure of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, the following solvents are predicted to be highly effective:

  • Polar Aprotic Solvents: Acetone , Acetonitrile , and Ethyl Acetate are excellent starting candidates. Their polarity is well-suited to the ketone and ester functionalities, while also being compatible with the pyridine ring. They offer the advantage of having relatively low boiling points, facilitating easy removal post-dissolution if required.

  • Polar Protic Solvents: Ethanol and Methanol are also likely to be effective. The hydroxyl group can hydrogen-bond with the pyridine nitrogen and the ketone's oxygen, promoting dissolution.

  • High-Power Solvent: For applications requiring very high concentrations where other solvents fail, DMSO is a reliable option, though its high boiling point makes it difficult to remove.

Cautionary Notes:

  • pH Sensitivity: The basicity of the pyridine nitrogen may render the compound more soluble in slightly acidic aqueous solutions. However, be mindful that strongly acidic or basic conditions could promote the hydrolysis of the ester linkage over time.

  • Co-Solvents: If solubility in a single solvent is insufficient for a specific application (e.g., requiring high aqueous concentration for a biological assay), a co-solvent system may be necessary.[8] For instance, a mixture of water and a miscible organic solvent like ethanol or DMSO can often achieve the desired solubility while maintaining compatibility with the experimental system.

Ultimately, the "best" solvent is application-dependent. An ideal solvent for HPLC might be a poor choice for a chemical reaction. By following the systematic approach outlined in this note, researchers can confidently select a solvent that is not only effective but also optimal for their specific scientific objectives.

References

  • Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • De-Andrade, J., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Byrne, F. P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering. [Link]

  • European Fine Chemicals Group. (n.d.). The important role of solvents. EFCG. [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastviewsolvents.com. [Link]

  • Aakash Institute. (n.d.). Solvent Extraction. Aakash Institute. [Link]

  • CPAchem Ltd. (2022). Safety data sheet for Ethyl butyrate. CPAchem. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanoate. National Center for Biotechnology Information. [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. [Link]

  • chemeurope.com. (n.d.). Pyridine. chemeurope.com. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Intex, P. (n.d.). An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Matrix Effects with Ethyl-d5 Internal Standards

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize ethyl-d5 as an internal standard (IS) in quantitative mass spectrometry-based as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize ethyl-d5 as an internal standard (IS) in quantitative mass spectrometry-based assays. Here, we will delve into the complexities of matrix effects, a common challenge in bioanalysis, and provide you with robust troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Understanding the Challenge: Matrix Effects in Bioanalysis

In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] In bioanalysis, this includes a complex mixture of endogenous substances like salts, proteins, phospholipids, and metabolites, as well as exogenous compounds such as anticoagulants or dosing vehicles.[3][4]

Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of a method.[1][6]

Stable isotope-labeled (SIL) internal standards, such as ethyl-d5, are the gold standard for mitigating matrix effects.[7] The underlying principle is that a SIL-IS, being chemically almost identical to the analyte, will experience the same degree of ionization suppression or enhancement, thus providing a reliable basis for correction. However, this is not always a given, and understanding the potential pitfalls is crucial for robust method development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using ethyl-d5 and other deuterated internal standards.

Q1: My quality control (QC) samples are failing, showing poor accuracy and precision. Could matrix effects be the cause?

A1: Absolutely. Inconsistent results for QC samples are a classic indicator of unmanaged matrix effects.[8] The composition of biological matrices can vary significantly between different lots or individuals, leading to variable degrees of ion suppression or enhancement from one sample to the next.[5]

Troubleshooting Steps:

  • Systematic Evaluation: First, you must quantitatively assess the matrix effect. The "post-extraction addition" method is the industry standard for this.[3][9]

  • Investigate Different Matrix Lots: During method validation, it is essential to evaluate the matrix effect across at least six different lots of the biological matrix.[10] This will reveal the variability of the matrix effect and challenge the ability of ethyl-d5 to compensate for it.

Q2: I'm observing ion suppression for my analyte, but my ethyl-d5 internal standard doesn't seem to be compensating for it correctly. Why is this happening?

A2: This is a critical issue and points to differential matrix effects between the analyte and its deuterated internal standard. Several factors can contribute to this:

  • Chromatographic Separation (The Isotope Effect): Even though SIL-IS are chemically similar to the analyte, the substitution of hydrogen with deuterium can lead to slight differences in chromatographic retention time.[8][11] This "isotope effect" can cause the analyte and ethyl-d5 to elute into slightly different matrix environments, subjecting them to different degrees of ion suppression.

  • High Concentrations of Co-eluting Interferences: If a matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[8]

Troubleshooting Steps:

  • Verify Co-elution: Meticulously examine the chromatograms of your analyte and ethyl-d5. Ideally, they should co-elute perfectly.[8] If you observe a slight separation, you may need to optimize your chromatographic method to achieve better overlap.[11]

  • Post-Column Infusion Experiment: This experiment is invaluable for identifying the specific regions in your chromatogram where ion suppression is most severe.[6][9] By infusing a constant concentration of your analyte and internal standard post-column while injecting a blank matrix extract, you can visualize the zones of suppression. You can then adjust your chromatography to move your analyte's elution away from these areas.

  • Optimize Sample Preparation: More rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove a larger portion of the interfering matrix components before analysis.

Q3: How do I quantitatively assess the matrix effect for my method?

A3: The post-extraction addition method is the most accepted approach for quantifying matrix effects.[3][9][12]

Experimental Protocol: Post-Extraction Addition for Matrix Factor (MF) Calculation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and ethyl-d5 IS spiked into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is subjected to the full extraction procedure. The analyte and ethyl-d5 IS are then spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and ethyl-d5 IS are spiked into the blank biological matrix before the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Ethyl-d5 IS)

    • An IS-Normalized MF close to 1.0 suggests that the ethyl-d5 is effectively compensating for the matrix effect.

The following table summarizes the interpretation of these calculations:

MetricValueInterpretation
Matrix Factor (MF) < 1Ion Suppression
> 1Ion Enhancement
= 1No Matrix Effect
IS-Normalized MF Close to 1.0Effective compensation by IS
Deviates from 1.0Ineffective compensation by IS
Q4: What are the regulatory expectations regarding matrix effects?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on the validation of bioanalytical methods.[10][13][14][15] They mandate the evaluation of matrix effects to ensure the reliability of the data submitted in support of drug development.[16][17] Key expectations include:

  • Demonstrating the selectivity of the method in the presence of matrix components.[10]

  • Assessing matrix effects using samples from multiple sources (at least six).[10]

  • Ensuring that the internal standard adequately compensates for any observed matrix effects.[18]

Advanced Mitigation Strategies

When basic troubleshooting is insufficient, consider these advanced strategies:

  • Chromatographic Optimization: Beyond simple adjustments, consider alternative chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar analytes, as it often provides better separation from non-polar matrix components like phospholipids.

  • More Selective Sample Preparation: Techniques like immunoaffinity capture or derivatization can provide a much cleaner sample extract, significantly reducing matrix interferences.

  • Sample Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the sample.[8] However, this must be balanced with the need to maintain sufficient sensitivity to detect your analyte.

Visualizing the Workflow

The following diagram illustrates a systematic approach to identifying and mitigating matrix effects.

MatrixEffect_Workflow Start Start: Inconsistent Results (e.g., QC Failures) Assess_ME Quantitative Assessment: Post-Extraction Addition Start->Assess_ME ME_Significant Is Matrix Effect Significant (e.g., >15%)? Assess_ME->ME_Significant Check_IS Is IS-Normalized MF close to 1.0? ME_Significant->Check_IS Yes Method_OK Method is Acceptable ME_Significant->Method_OK No Investigate_Diff_ME Investigate Differential Matrix Effects Check_IS->Investigate_Diff_ME No Check_IS->Method_OK Yes Optimize_Chrom Optimize Chromatography (e.g., gradient, column) Investigate_Diff_ME->Optimize_Chrom Improve_SP Improve Sample Prep (e.g., SPE, LLE) Investigate_Diff_ME->Improve_SP Revalidate Re-evaluate & Potentially Re-validate Method Optimize_Chrom->Revalidate Improve_SP->Revalidate

Sources

Optimization

Technical Support Guide: Stability of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

Executive Summary & Core Mechanism The Critical Failure Mode: Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a deuterated -keto ester used primarily as an Internal Standard (IS) for the quantification of tobacco-specific nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Critical Failure Mode: Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is a deuterated


-keto ester used primarily as an Internal Standard (IS) for the quantification of tobacco-specific nitrosamine (TSNA) metabolites (specifically NNK metabolites like 4-oxo-4-(3-pyridyl)butanoic acid).

The primary stability risk during freeze-thaw cycles is Ester Hydrolysis , which results in the catastrophic loss of the isotopic label .

Unlike internal standards where the stable isotope label is located on the core scaffold (e.g., the pyridine ring), in this molecule, the deuterium label (


) is located on the ethyl ester group . Upon hydrolysis, the deuterated ethyl group is cleaved as Ethanol-

, leaving behind the non-deuterated acid.

Result: The Mass Spectrometer (LC-MS/MS) channel monitoring the IS transition (e.g., M+5) will show a complete disappearance of signal, while the analyte channel (monitoring the acid) may show artificial elevation or interference.

Visualizing the Failure Pathway

degradation_mechanism Parent Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate (Intact IS: M+5 Signal) Acid 4-Oxo-4-(3-pyridyl)butanoic Acid (Unlabeled Core) Parent->Acid Hydrolysis Ethanol Ethanol-d5 (Label Lost) Parent->Ethanol Cleavage Water H2O / Esterases (Freeze-Thaw Trigger) Water->Parent Attack

Figure 1: Mechanism of Isotopic Label Loss. Hydrolysis cleaves the d5-ethyl group, rendering the internal standard undetectable in the specific MS/MS transition.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers working with NNK metabolites and this IS in biological matrices (plasma, urine) or stock solutions.

Issue 1: "My Internal Standard signal disappears after 2-3 freeze-thaw cycles."

Diagnosis: Label dissociation via hydrolysis. Technical Explanation: Freeze-thaw cycles accelerate hydrolysis through two mechanisms:

  • "Freeze Concentration" Effect: As water freezes into pure ice crystals, solutes (buffers, salts, acids) concentrate in the remaining liquid pockets. This causes drastic, localized pH shifts (often acidic) that catalyze ester hydrolysis [1].

  • Esterase Reactivation: If the IS is spiked into biological matrix (plasma/urine) before freezing, endogenous esterases (pseudocholinesterase, carboxylesterases) remain active during the thawing phase and rapidly cleave the ester bond [2].

Corrective Action:

  • Protocol Change: Do not spike the IS into the matrix before storage. Add the IS immediately prior to the extraction/protein precipitation step.

  • Stock Solution: Store stock solutions in pure Acetonitrile (ACN) or Methanol (MeOH) at -20°C or -80°C. Avoid aqueous buffers for storage.

Issue 2: "I see a 'ghost' peak in my analyte channel (4-oxo-4-(3-pyridyl)butanoic acid)."

Diagnosis: Cross-signal interference (IS to Analyte conversion). Technical Explanation: When Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate hydrolyzes, it converts into 4-oxo-4-(3-pyridyl)butanoic acid. Since the acid portion contains no deuterium, it is chemically identical to the endogenous analyte you are trying to measure.

  • Consequence: Your IS is actively converting into your Analyte. This causes the analyte concentration to appear artificially high, invalidating the assay.

Corrective Action:

  • Blank Check: Run a "Double Blank" (Matrix + IS only, no Analyte) and monitor the Analyte transition. If you see a peak, your IS is degrading.

  • Switch IS: If stability cannot be maintained, switch to a structural analog where the label is on the pyridine ring (e.g., 4-Oxo-4-(3-pyridyl-d4)butanoic acid).

Issue 3: "The retention time of the IS is shifting or broadening."

Diagnosis: Keto-Enol Tautomerization or pH instability. Technical Explanation: The


-keto group allows for tautomerization, which is pH-dependent. Furthermore, the pyridine nitrogen (

) can protonate. If the mobile phase pH is near the

of the pyridine or the acid product, peak shape will suffer.

Corrective Action:

  • Buffer Control: Ensure your LC mobile phase is buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate). Avoid neutral unbuffered water.

  • Temperature: Maintain the autosampler at 4°C. Room temperature stability of keto-esters is poor (often <24 hours).

Recommended Protocols

A. Stock Solution Preparation & Storage
ParameterRecommendationRationale
Solvent 100% Acetonitrile (ACN)Aprotic solvents prevent hydrolysis. Methanol is acceptable but ACN is preferred to prevent transesterification.
Concentration 1 mg/mL (Stock)Higher concentrations are generally more stable than dilute working solutions.
Temperature -80°C (Long term)Minimizes thermal energy for degradation reactions.
Container Amber Glass (Silanized)Prevents adsorption to plastic and protects from photodegradation (pyridine sensitivity).
B. Freeze-Thaw Stability Validation Workflow

Use this decision tree to validate if your current handling procedure is safe.

validation_workflow Start Start Stability Test Prep Prepare Low & High QC (Spike IS into Matrix) Start->Prep Freeze Freeze at -20°C/-80°C (>12 Hours) Prep->Freeze Thaw Thaw Unassisted (Room Temp) Freeze->Thaw Cycle Repeat 3 Cycles? Thaw->Cycle Cycle->Freeze No (Count < 3) Analyze Analyze via LC-MS/MS (Compare to Fresh Prep) Cycle->Analyze Yes (Count = 3) Decision IS Signal Deviation > 15%? Analyze->Decision Pass PASS: Protocol Validated Decision->Pass No Fail FAIL: Hydrolysis Detected Decision->Fail Yes Action Action: 1. Use Esterase Inhibitor (NaF/PMSF) 2. Spike IS post-thaw only Fail->Action

Figure 2: Protocol for validating freeze-thaw stability according to FDA/EMA guidelines.

C. Handling During Extraction
  • Thaw biological samples without the IS present.

  • Vortex briefly.

  • Add IS (Working solution in ACN) immediately before adding the protein precipitation agent (e.g., ice-cold ACN or MeOH).

  • Rationale: The organic solvent from the precipitation step simultaneously denatures esterases, locking the IS in its intact form.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][2][3] Section III.B.2 (Stability). Available at: [Link]

  • National Institutes of Health (NIH) / PubChem. 4-Oxo-4-(3-pyridyl)butanoic acid (Metabolite Structure & Biology). PubChem Compound Summary for CID 437.[3] Available at: [Link]

  • Matuszewski, B. K., et al.Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry (2003).
  • Jemal, M., et al.Stability of ester-containing drugs in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. (General reference for ester instability in plasma).

Disclaimer: This guide is intended for research use only. Always perform validation studies (n=3 minimum) in your specific matrix as per your regulatory requirements (GLP/GMP).

Sources

Reference Data & Comparative Studies

Validation

Precision in Bioanalysis: A Comparative Evaluation of Deuterium vs. Carbon-13 Labeled Internal Standards

Executive Summary In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Stable Isotope Labeled (SIL) standards are the regulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Stable Isotope Labeled (SIL) standards are the regulatory gold standard, not all isotopes perform equally.

This guide objectively compares Deuterium (


)  and Carbon-13 (

)
labeled standards.[1] While Deuterium offers economic advantages, it introduces physicochemical variances that can compromise data integrity through the "Deuterium Isotope Effect."[2][3] Carbon-13 provides near-perfect physicochemical cloning but at a significant cost premium. This document details the mechanistic differences, experimental validation protocols, and a decision framework for selecting the right IS for your specific drug development phase.

Part 1: The Mechanistic Divergence

To make an informed choice, one must understand why these isotopes behave differently in a chromatographic system.

Deuterium ( ): The Isotope Effect

Deuterium is not merely "heavy hydrogen"; it alters the bond character of the molecule. The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

  • Chromatographic Consequence: This results in a slightly smaller molar volume and reduced lipophilicity. In Reversed-Phase Liquid Chromatography (RPLC), deuterated analogs often elute earlier than the non-labeled analyte.[4]

  • The Risk: If the retention time (RT) shift is significant, the IS may elute in a different matrix suppression zone than the analyte.[5] The IS fails to compensate for the matrix effect, leading to quantitative bias.

Carbon-13 ( ) and Nitrogen-15 ( ): The Physicochemical Clones

Replacing


 with 

increases mass without significantly altering bond length or polarity.
  • Chromatographic Consequence:

    
    -labeled standards typically show perfect co-elution  with the analyte.
    
  • The Benefit: The IS experiences the exact same ionization environment (suppression/enhancement) as the analyte at every millisecond of the peak width.

Stability and Exchange (The HDX Phenomenon)

Deuterium placed on heteroatoms (O-D, N-D, S-D) or acidic carbon positions is susceptible to Hydrogen-Deuterium Exchange (HDX) with protic solvents (water/methanol) in the mobile phase.

  • Result: Loss of the mass tag during the LC run, causing the IS to be detected as the analyte (false positive) or losing IS signal intensity.

    
     is immune to this exchange.
    

Part 2: Visualizing the Matrix Effect Risk

The following diagram illustrates the failure mode of Deuterated IS when retention time shifts occur.

MatrixEffect_Failure cluster_chromatogram Chromatographic Separation (RPLC) cluster_matrix Matrix Ionization Zone Analyte Analyte Peak (RT: 2.5 min) Phospholipids Phospholipid Suppression Zone (2.3 - 2.45 min) Analyte->Phospholipids Elutes AFTER suppression DeuteriumIS Deuterated IS Peak (RT: 2.4 min) *Shifted* DeuteriumIS->Phospholipids Elutes IN suppression CarbonIS 13C IS Peak (RT: 2.5 min) *Co-eluting* Result_Pass ACCURATE DATA IS & Analyte suppressed equally. Ratio remains constant. CarbonIS->Result_Pass Identical Suppression Result_Fail FAILED DATA IS suppressed, Analyte not. Ratio artificially High. Phospholipids->Result_Fail Signal Ratio Distorted

Figure 1: Mechanism of Bioanalytical Bias. The Deuterated IS (Red) elutes slightly earlier, falling into a phospholipid suppression zone that the Analyte (Blue) escapes. The


 IS (Green) tracks the analyte perfectly.

Part 3: Comparative Performance Data

The following table summarizes the operational differences.

FeatureDeuterium (

) Labeled IS
Carbon-13 (

) / Nitrogen-15 (

) IS
Cost Low to ModerateHigh (3x - 10x cost of D)
Synthesis Simpler (H/D exchange or reduction)Complex (Requires starting with labeled precursors)
Retention Time Potential shift (1-10 seconds earlier)Identical to Analyte
Isotopic Purity High, but HDX risk existsVery High, Stable
Mass Resolution Requires +3 Da minimum to avoid M+2 natural isotope overlapRequires +3 Da minimum
Regulatory Risk Moderate (Requires validation of RT shift)Low (Preferred by FDA/EMA)
Best Use Case Discovery PK, cost-sensitive assays, stable moleculesClinical Bioanalysis, Regulated GLP/GMP, Unstable analytes

Part 4: Experimental Protocols (Self-Validating Systems)

If you choose to use a Deuterated IS, you must validate that the isotope effect does not compromise the assay.[6] Use this protocol.

Protocol A: The "Cross-Signal" Contribution Test

Objective: Ensure the IS does not contribute to the Analyte channel (interference) and the Analyte does not contribute to the IS channel (natural isotope overlap).

  • Prepare Samples:

    • Blank: Matrix only.

    • Zero: Matrix + IS (at working concentration).

    • ULOQ: Matrix + Analyte (at Upper Limit of Quantification) + No IS.

  • LC-MS/MS Method: Inject samples using your final gradient.

  • Calculation:

    • IS Interference: (Area of Analyte in Zero Sample) / (Area of Analyte in LLOQ Standard) × 100. Must be < 20% of LLOQ.

    • Analyte Cross-talk: (Area of IS in ULOQ Sample) / (Area of IS in Zero Sample) × 100. Must be < 5%. [4][7]

Protocol B: Matrix Effect & Retention Time Shift Assessment

Objective: Confirm that the RT shift of the Deuterated IS does not lead to differential matrix effects.

  • Post-Column Infusion Setup:

    • Infuse the Analyte and Deuterated IS continuously into the MS source via a T-tee.

    • Inject a blank extracted matrix sample via the LC column.

  • Observation:

    • Monitor the baseline for "dips" (suppression) or "peaks" (enhancement).

    • Overlay the chromatogram of a standard injection.

  • Acceptance Criteria:

    • The Deuterated IS peak must not fall into a suppression zone that is different from the Analyte peak.

    • If the D-IS shifts >0.05 min into a suppression zone, switch to

      
       or adjust chromatography. 
      

Part 5: Decision Framework

When should you invest in Carbon-13? Use this logic flow to determine the necessity.

Selection_Strategy Start Select Internal Standard Phase Development Phase? Start->Phase Discovery Discovery / Non-GLP Phase->Discovery Clinical Clinical / GLP / GMP Phase->Clinical CostCheck Budget Constraints? Discovery->CostCheck Carbon Select 13C / 15N IS Clinical->Carbon Regulatory Safety Deuterium Select Deuterium IS CostCheck->Deuterium High Constraints CostCheck->Carbon Low Constraints Validation Perform Protocol B (RT Shift Check) Deuterium->Validation Result RT Shift > 2% or Differential Matrix Effect? Validation->Result Result->Deuterium No (Pass) Result->Carbon Yes (Fail)

Figure 2: Strategic Selection Flowchart. Clinical and Regulated studies favor


 to minimize regulatory queries. Discovery studies can utilize Deuterium provided the retention time shift is validated.

Part 6: References

  • FDA. (2018).[8] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7][8] [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[9] [Link]

  • Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2014). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis.[2][3][7][9][10] Bioanalysis, 6(20), 2727-2730. [Link]

Sources

Comparative

Quantifying the Carcinogen: A Comparative Guide to Accuracy and Precision Limits in NNK/NNAL Bioanalysis

Executive Summary In the assessment of tobacco-specific nitrosamines (TSNAs), NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) represents a critical carcinogenic hazard.[1] However, direct quantification of NNK in bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the assessment of tobacco-specific nitrosamines (TSNAs), NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) represents a critical carcinogenic hazard.[1] However, direct quantification of NNK in biofluids is analytically flawed due to its rapid metabolism. The industry-standard biomarker for NNK exposure is its metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), specifically Total NNAL (free NNAL + glucuronides).

This guide objectively compares the performance limits of the gold-standard LC-MS/MS workflows against emerging HRMS alternatives, focusing on the sub-picogram sensitivity required for accurate quantification in complex matrices like urine.

Part 1: The Metabolic Context & Target Analytes

To design a valid assay, one must understand the analyte's physiological journey. NNK is rapidly reduced to NNAL, which is subsequently glucuronidated. An accurate assay must reverse this conjugation to quantify "Total NNAL."

Figure 1: NNK Metabolic Activation and Conjugation Pathway

NNK_Metabolism cluster_enzymes Hepatic Metabolism NNK NNK (Parent Carcinogen) NNAL NNAL (Primary Biomarker) NNK->NNAL Carbonyl Reductase (Rapid Reduction) NNAL_N NNAL-N-Glucuronide NNAL->NNAL_N UGT Enzymes (Glucuronidation) NNAL_O NNAL-O-Glucuronide NNAL->NNAL_O UGT Enzymes (Glucuronidation) Target Target Analyte: Total NNAL NNAL->Target NNAL_N->Target Hydrolysis NNAL_O->Target Hydrolysis

Caption: NNK is rapidly reduced to NNAL, which exists as free NNAL and its glucuronide conjugates. Accurate quantification requires enzymatic hydrolysis to measure Total NNAL.

Part 2: The Bioanalytical Landscape (Comparative Analysis)

The quantification of NNAL in urine requires detecting concentrations in the low pg/mL range.[2] While Immunoassays (ELISA) exist, they are not recommended for regulatory submissions due to cross-reactivity with nicotine metabolites and lack of specificity.

The two viable alternatives are Triple Quadrupole LC-MS/MS (The Workhorse) and High-Resolution MS (Orbitrap/Q-TOF) .

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad) LC-HRMS (Orbitrap/Q-TOF) GC-TEA (Thermal Energy Analyzer)
Primary Utility Gold Standard Quantification Screening & Untargeted AnalysisHistorical / Niche
LOD (Limit of Detection) 0.2 – 0.6 pg/mL 0.5 – 1.0 pg/mL> 10 pg/mL
LOQ (Limit of Quantitation) 0.5 – 1.0 pg/mL 1.0 – 2.0 pg/mL~20 pg/mL
Selectivity High (SRM/MRM modes)Very High (Exact Mass)Moderate (Nitrosamine specific)
Throughput High (Rapid duty cycles)Moderate (Slower scan speeds)Low (Requires derivatization)
Precision (%CV) < 5-8% (Intra-day)< 10-12% (Intra-day)10-15%
Cost per Sample ModerateHighHigh

Senior Scientist Insight:

While HRMS offers superior specificity (eliminating false positives from isobaric interferences), modern Triple Quadrupole instruments (e.g., Sciex 6500+, Agilent 6495) currently hold the edge in absolute sensitivity for NNAL. For regulatory submissions (FDA/CDC standards), LC-MS/MS is the required standard due to its established validation history and lower LOQs [1, 2].

Part 3: Critical Workflow & Experimental Protocol

To achieve the <1.0 pg/mL accuracy required, the protocol must address the "matrix effect" and incomplete hydrolysis. The following workflow is a self-validating system based on CDC and FDA HPHC (Harmful and Potentially Harmful Constituents) guidelines.

Figure 2: Validated LC-MS/MS Workflow

NNAL_Workflow Sample Urine Sample (5 mL) IS_Spike Internal Standard Spike (NNAL-13C6 or d3) Sample->IS_Spike Normalization Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37°C, 24h) IS_Spike->Hydrolysis De-conjugation SPE Solid Phase Extraction (MIP or Polymeric MCX) Hydrolysis->SPE Cleanup LC UPLC Separation (C18 Column) SPE->LC Elution MS MS/MS Detection (ESI+, MRM Mode) LC->MS m/z 210 -> 180 Data Quantification (Ratio: Analyte/IS) MS->Data

Caption: Step-by-step workflow for Total NNAL quantification. Internal standard spiking prior to hydrolysis is critical for correcting extraction losses.

Detailed Methodology
1. Sample Preparation & Hydrolysis[1][3][4][5][6]
  • Causality: NNAL glucuronides vary in stability. Helix pomatia

    
    -glucuronidase is traditionally used, but recombinant enzymes (e.g., IMCSzyme) are gaining traction for speed.
    
  • Protocol:

    • Thaw 5 mL urine.

    • Crucial Step: Spike with isotopically labeled Internal Standard (NNAL-13C6 or NNAL-d3 ) before any manipulation. This corrects for hydrolysis inefficiency and matrix suppression [3].

    • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -glucuronidase (approx.[1][3][4][5][7] 5,000 units/mL) in ammonium acetate buffer (pH 5.0).
      
    • Incubate at 37°C for 12–24 hours. Note: Incomplete hydrolysis is the #1 source of under-quantification error.

2. Extraction (The Cleanup)
  • Choice: Molecular Imprinted Polymers (MIPs) or Mixed-Mode Cation Exchange (MCX).

  • Why MIPs? MIPs are synthetic polymers designed to bind specifically to the NNAL pharmacophore, removing nicotine and cotinine interferences that suppress ionization in MS [4].

  • Protocol:

    • Condition MIP column with Dichloromethane (DCM) and water.

    • Load hydrolyzed urine.

    • Wash with water and toluene (removes non-polar interferences).

    • Elute NNAL with DCM/Methanol (9:1).

3. Instrumental Analysis (LC-MS/MS)[1][8][2][6][9][10]
  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3), 1.8 µm particle size.

  • Mobile Phase: Gradient of Ammonium Acetate (10mM) and Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Transitions (MRM):

    • Quantifier: m/z 210.1

      
       180.1 (Loss of NO group).
      
    • Qualifier: m/z 210.1

      
       93.1 (Pyridine ring).
      
    • Internal Standard: m/z 216.1

      
       186.1 (for NNAL-13C6).
      

Part 4: Accuracy & Precision Limits (Data Analysis)

When validating this method, the following performance metrics define the "Pass/Fail" criteria for a robust assay.

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): The lowest signal distinguishable from background noise (S/N > 3).

    • Benchmark:0.6 pg/mL (based on 5 mL sample volume) [1].[8][7]

  • Limit of Quantification (LOQ): The lowest concentration quantified with precision < 20% CV.

    • Benchmark:1.0 – 2.0 pg/mL .

Accuracy (Recovery)

Accuracy is assessed by spiking known amounts of NNAL into "smoker-free" urine.

  • Target Recovery: 85% – 115%.

  • Matrix Effect: Ion suppression is common in urine. The use of NNAL-13C6 is non-negotiable; it co-elutes with the analyte and experiences the exact same suppression, mathematically canceling out the error [5].

Precision (Reproducibility)
  • Intra-day Precision: < 8% CV.

  • Inter-day Precision: < 12% CV.

  • Note: Precision degrades near the LOQ. At 1.0 pg/mL, a CV of up to 15% is scientifically acceptable.[9]

Summary of Validation Standards (FDA/CDC)
ParameterAcceptance CriteriaTypical Result (Optimized LC-MS/MS)
Linearity (

)


(Range: 1 – 500 pg/mL)
Accuracy


Precision (CV)


Hydrolysis Efficiency


(24h incubation)

References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: NNAL in Urine."[1] National Health and Nutrition Examination Survey (NHANES).[1] Accessed October 26, 2023. [Link]

  • Jacob, P. et al. "Total urinary NNAL was measured by high performance liquid chromatography atmospheric-pressure ionization tandem mass spectrometry." Cancer Epidemiology, Biomarkers & Prevention, 2010.[8] [Link]

  • Goniewicz, M.L. et al. "Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL." International Journal of Cancer, 2011. [Link]

  • Xia, Y. et al. "Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine." Cancer Epidemiology, Biomarkers & Prevention, 2003. [Link]

  • U.S. Food and Drug Administration (FDA). "Harmful and Potentially Harmful Constituents (HPHCs) in Tobacco Products and Tobacco Smoke." FDA Guidance Documents. [Link]

Sources

Validation

Cross-Validation of Tobacco Biomarker Detection: ELISA vs. LC-MS/MS

Executive Summary In drug development and epidemiological studies, the accurate quantification of tobacco exposure is critical. While Cotinine remains the primary biomarker due to its half-life (16–19 hours), the emergen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and epidemiological studies, the accurate quantification of tobacco exposure is critical. While Cotinine remains the primary biomarker due to its half-life (16–19 hours), the emergence of Tobacco-Specific Nitrosamines (TSNAs) , specifically NNAL , has shifted the analytical standard.

This guide objectively compares the two dominant detection methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3] While ELISA offers high-throughput screening, our cross-validation data indicates it consistently overestimates low-level exposure due to cross-reactivity with 3-hydroxycotinine (3HC). Consequently, LC-MS/MS is the non-negotiable gold standard for confirmatory analysis and clinical trial endpoints.

Part 1: The Biomarker Landscape

Before selecting a method, one must define the biological target. Specificity is the primary driver of method selection.

BiomarkerMatrixHalf-LifeClinical Significance
Cotinine Serum, Urine, Saliva16–19 hrsPrimary metabolite of nicotine. Indicates recent exposure (active or passive).
3-Hydroxycotinine (3HC) Urine, Serum6–10 hrsMajor metabolite. High interference risk in ELISA.
NNAL Urine10–16 daysMetabolite of NNK (carcinogen). Specific to tobacco (not present in NRT). Indicates long-term/cumulative exposure.
Anabasine/Anatabine Urine16 hrsMinor alkaloids.[4] Distinguishes tobacco use from Nicotine Replacement Therapy (NRT).

Part 2: Methodological Showdown (ELISA vs. LC-MS/MS)

Sensitivity and Specificity

The most common failure mode in tobacco biomarker validation is the "false positive" in passive smokers caused by ELISA cross-reactivity.

  • ELISA Limitations: Most commercial cotinine ELISA kits utilize polyclonal antibodies that cross-react with 3-hydroxycotinine (3HC) . Since 3HC concentrations in urine can be 3–4x higher than cotinine, ELISA can overestimate "true" cotinine levels by 30–50%.

  • LC-MS/MS Superiority: Uses Multiple Reaction Monitoring (MRM) to detect unique mass transitions (e.g., Cotinine

    
     177 
    
    
    
    80). This eliminates cross-talk between metabolites.
Quantitative Comparison Data

The following data summarizes typical performance metrics observed in clinical validation studies (e.g., CDC NHANES methodologies).

FeatureELISA (Immunoassay)LC-MS/MS (Gold Standard)
Limit of Quantitation (LOQ) 1.0 – 5.0 ng/mL0.05 – 0.1 ng/mL
Specificity Low (Cross-reacts with 3HC)High (Mass-to-charge unique)
Throughput High (96/384 wells in <4 hrs)Moderate (5–10 mins per sample)
Matrix Effects Susceptible to pH/SaltsCorrected via Internal Standards (IS)
Cost per Sample Low ($)High (

$)

Critical Insight: In a comparative study of pediatric saliva samples, ELISA yielded a Geometric Mean of 5.7 ng/mL compared to 4.1 ng/mL for LC-MS/MS.[1][2][3] The discrepancy was statistically linked to 3HC interference, confirming that ELISA is unsuitable for low-concentration thresholds (passive smoke) [1].

Part 3: The Gold Standard Protocol (LC-MS/MS)[2]

For clinical trials, a self-validating LC-MS/MS protocol is required. The following workflow is based on CDC laboratory procedure manuals for urinary NNAL and Serum Cotinine.

Experimental Logic (Causality)
  • Glucuronide Hydrolysis: NNAL and Cotinine are heavily glucuronidated. We use

    
    -glucuronidase to deconjugate them, measuring "Total" exposure.[5]
    
  • Isotope Dilution (IDMS): We add Deuterated Internal Standards (e.g., NNAL-13C6 or Cotinine-d3) before extraction. This accounts for any analyte loss during SPE, as the heavy isotope behaves identically to the analyte.

  • Solid Phase Extraction (SPE): Urine contains salts that suppress ionization. SPE is mandatory to clean the matrix.

Automated Analytical Workflow

The following diagram outlines the validated pathway for extracting and quantifying NNAL/Cotinine.

G Sample Patient Sample (Urine/Serum) ISTD Add Internal Standard (Cotinine-d3 / NNAL-13C6) Sample->ISTD Normalization Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 37°C, 24h) ISTD->Hydrolysis Deconjugation SPE Solid Phase Extraction (SPE) (Remove Salts/Interference) Hydrolysis->SPE Clean-up LC LC Separation (C18 Column, Reverse Phase) SPE->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data Analysis

Figure 1: Isotope Dilution LC-MS/MS Workflow. Note the addition of Internal Standard (ISTD) prior to processing to correct for extraction efficiency.

Step-by-Step Protocol Summary
  • Sample Prep: Aliquot 250 µL urine. Add 50 µL Internal Standard mix.

  • Hydrolysis: Add

    
    -glucuronidase buffer. Incubate overnight at 37°C to release bound NNAL/Cotinine.
    
  • Extraction: Condition SPE cartridge (MIP or Polymeric). Load sample. Wash with water/buffer. Elute with organic solvent (e.g., Dichloromethane/Isopropanol).

  • Reconstitution: Evaporate eluate under Nitrogen. Reconstitute in mobile phase.

  • Detection: Inject into LC-MS/MS. Monitor transitions (e.g., NNAL

    
     210 
    
    
    
    180).[5]

Part 4: Cross-Validation Strategy

When transitioning from ELISA to LC-MS/MS, or validating a new lab, you must prove "Fit-for-Purpose." Do not rely on simple correlation coefficients (


), as they hide bias.
The Validation Triad
  • Bland-Altman Analysis: Plot the difference between methods against the mean. This reveals if ELISA systematically overestimates at higher concentrations.

  • Spike Recovery: Spike a "clean" non-smoker matrix with known standards.

    • Acceptance Criteria: 85–115% recovery.

  • Dilution Integrity: Dilute a high-concentration sample (smoker) 1:10. Does the calculated concentration match?

Decision Logic for Method Selection

Use this logic tree to determine the appropriate validation path for your study.

Logic Start Select Validation Method Screening Goal: High Vol Screening (>1000 samples) Start->Screening Confirm Goal: Clinical Endpoint (PK/PD or Cessation) Start->Confirm Check_LOQ Is LOQ < 2 ng/mL required? Screening->Check_LOQ Check_NRT Is subject on NRT (Patch/Gum)? Confirm->Check_NRT ELISA_Path Use ELISA LCMS_Path Use LC-MS/MS Check_LOQ->ELISA_Path No Check_LOQ->LCMS_Path Yes (Passive Smoke) Check_NRT->LCMS_Path Yes (Must detect Anabasine/NNAL) Check_NRT->LCMS_Path No (Accuracy Critical)

Figure 2: Decision Logic for Biomarker Method Selection. NRT = Nicotine Replacement Therapy.

References

  • Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. Source: Int J Environ Res Public Health (2020). URL:[Link]

  • Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum. Source: Centers for Disease Control and Prevention (CDC) / NHANES. URL:[Link]

  • Urine Concentrations of a Tobacco-Specific Nitrosamine Carcinogen in the U.S. Population from Secondhand Smoke Exposure. Source: Cancer Epidemiology, Biomarkers & Prevention (2011).[6] URL:[Link]]

  • NNAL in Urine: Protocol. Source: PhenX Toolkit (referencing CDC Method). URL:[Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites. Source: PLOS ONE (2014). URL:[Link]

Sources

Comparative

Technical Guide: Optimizing Sensitivity for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate Analysis

Executive Summary & Biological Context Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is the stable isotope-labeled internal standard (SIL-IS) for Ethyl 4-Oxo-4-(3-pyridyl)butanoate , a critical ester derivative related to the me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is the stable isotope-labeled internal standard (SIL-IS) for Ethyl 4-Oxo-4-(3-pyridyl)butanoate , a critical ester derivative related to the metabolism of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). NNK is a potent tobacco-specific nitrosamine (TSNA) and a key biomarker in carcinogenesis studies.

Precise quantification of this metabolite in complex matrices (plasma, urine, tissue) requires a rigorous Limit of Detection (LOD) determination strategy. This guide details the validation of an LC-MS/MS method using the d5-labeled standard to overcome matrix effects, ensuring regulatory compliance with FDA Bioanalytical Method Validation and ICH Q2(R2) guidelines.

Comparative Analysis: Why the Deuterated Standard is Non-Negotiable

In bioanalysis, the choice of Internal Standard (IS) dictates the reliability of the LOD. Below is a technical comparison of using the Ethyl-d5 IS versus alternative approaches.

Table 1: Performance Metrics of Internal Standard Strategies
FeatureMethod A: Ethyl-d5 IS (Recommended) Method B: Analog IS (e.g., Methyl Ester) Method C: External Std (No IS)
Chemical Structure Identical to analyte (except mass).Similar structure, different mass/polarity.N/A
Retention Time (RT) Co-elutes with analyte (critical for matrix correction).RT Shift (0.5–2.0 min difference).N/A
Matrix Effect Compensation High. Corrects for ion suppression/enhancement at the exact elution moment.Low. Analyte and IS elute in different suppression zones.None. Highly susceptible to matrix variability.
Recovery Correction Compensates for extraction losses (SPE/LLE).Partial compensation (different solubility).No compensation.
LOD Impact Lowest. Noise is normalized; signal is stable.Variable. Matrix effects can mask low-level signals.[1]Highest. Drift and noise prevent trace detection.
Mechanism of Action: The "Carrier Effect"

The d5-IS acts as a "carrier" during the ionization process. Because it co-elutes with the analyte, it occupies the same electrospray droplet surface environment. If the matrix suppresses ionization, it suppresses both the Analyte and the IS equally. The ratio remains constant, preserving the accuracy of the LOD.

Experimental Protocol: LOD Determination

This protocol is designed for LC-MS/MS (ESI+) analysis.

Materials & Reagents[2]
  • Analyte: Ethyl 4-Oxo-4-(3-pyridyl)butanoate (Unlabeled).

  • Internal Standard: Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate (Isotopic Purity >99%).

  • Matrix: Drug-free human plasma or urine (matched to intended study).

Mass Spectrometry Conditions (Hypothetical Optimization)
  • Ionization: Electrospray Positive (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Role
Analyte 208.1 m/z106.1 m/z (Pyridine core)Quantifier
Analyte 208.1 m/z162.1 m/z (Loss of EtOH)Qualifier
Ethyl-d5 IS 213.1 m/z106.1 m/z (Pyridine core)IS Quantifier

> Note: The Q3 fragment (106.1) is identical for both.[1] Specificity is achieved via the Q1 mass filter (208 vs 213).

Sample Preparation Workflow

The following workflow ensures maximum recovery and equilibration of the IS with the analyte.

LOD_Workflow Start Blank Matrix (Plasma/Urine) Spike_Analyte 1. Spike Analyte (Decreasing Conc: 10 ng/mL -> 1 pg/mL) Start->Spike_Analyte Spike_IS 2. Spike Ethyl-d5 IS (Constant Conc: e.g., 50 ng/mL) Spike_Analyte->Spike_IS Equilibrate 3. Equilibration (30 min @ RT) Spike_IS->Equilibrate Crucial for IS binding Extraction 4. Extraction (LLE/SPE) (e.g., Ethyl Acetate or HLB Cartridge) Equilibrate->Extraction Dry_Reconstitute 5. Dry & Reconstitute (Mobile Phase A:B 80:20) Extraction->Dry_Reconstitute Injection 6. LC-MS/MS Injection (5-10 µL) Dry_Reconstitute->Injection Calc 7. Calculate S/N Ratio Injection->Calc

Figure 1: Step-by-step workflow for LOD sample preparation. Note the equilibration step (Step 3), which is vital for the d5-IS to mimic the protein binding state of the analyte.

Methodology for LOD Calculation

Do not rely on a single injection. Use the Signal-to-Noise (S/N) approach validated by replicate analysis.

Step 1: The S/N Approach (Rapid Screening)
  • Inject a blank matrix sample to establish the baseline noise (

    
    ).
    
  • Inject low-concentration standards (e.g., 1, 2, 5, 10 pg/mL).

  • Measure the peak height of the analyte (

    
    ).
    
  • LOD Definition: The concentration where

    
    .
    
  • LOQ Definition: The concentration where

    
    .
    
Step 2: The Statistical Approach (ICH Q2 R2)

For rigorous validation, use the standard deviation of the response.



  • 
     (Sigma):  Standard deviation of the y-intercepts of regression lines (or SD of blank responses).
    
  • 
     (Slope):  Slope of the calibration curve in the low-concentration range.
    

Procedure:

  • Prepare 3 independent calibration curves in the range of expected LOD (e.g., 0.5 to 50 pg/mL).

  • Plot the ratio of (Area Analyte / Area IS) vs. Concentration.

  • Calculate the standard deviation of the y-intercepts.

  • Apply the formula above.

Visualizing Matrix Effects: The "Co-elution" Advantage

The diagram below illustrates why the d5-IS provides superior data quality compared to an analog IS when matrix suppression zones are present.

Matrix_Effect cluster_0 Chromatographic Timeline cluster_A Method A: Ethyl-d5 IS cluster_B Method B: Analog IS Zone_Suppression Matrix Suppression Zone (Phospholipids/Salts) Analyte_A Analyte Peak Zone_Suppression->Analyte_A Overlaps IS_A d5-IS Peak Zone_Suppression->IS_A Overlaps Analyte_B Analyte Peak Zone_Suppression->Analyte_B Overlaps IS_B Analog IS Peak Zone_Suppression->IS_B Separated (No Suppression) Result_A Accurate LOD Analyte_A->Result_A Ratio Constant (Both Suppressed) IS_A->Result_A Result_B Inaccurate LOD Analyte_B->Result_B Ratio Skewed (Only Analyte Suppressed) IS_B->Result_B

Figure 2: Mechanism of Matrix Effect Compensation. In Method A, the d5-IS co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the validity of the quantification ratio.

References

  • US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • PubChem. (2025).[6] Ethyl 4-oxo-4-(3-pyridyl)butanoate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Analog structure referenced for chemical property verification; specific d5-isomer is custom synthesis).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate

The non-deuterated parent compound, 4-Oxo-4-(3-pyridyl)butyric acid, is classified as a skin and eye irritant and may cause respiratory irritation[1]. The ethyl ester form introduces potential flammability, a common char...

Author: BenchChem Technical Support Team. Date: February 2026

The non-deuterated parent compound, 4-Oxo-4-(3-pyridyl)butyric acid, is classified as a skin and eye irritant and may cause respiratory irritation[1]. The ethyl ester form introduces potential flammability, a common characteristic of many ethyl esters[2][3][4][5][6]. Furthermore, as a deuterated compound, it is prudent to handle it as a hazardous chemical waste, ensuring proper segregation and disposal[7].

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The primary operational principle is to minimize exposure and prevent accidental release.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8]

  • Ventilation: All handling and preparation for disposal of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors or aerosols.[9]

  • Spill Management: An appropriate spill kit for chemical spills should be readily accessible. In the event of a spill, absorb the material with a non-combustible absorbent like vermiculite or sand, and place it in a sealed container for disposal as hazardous waste.[10]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[8][11] Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate waste should never be mixed with general laboratory trash or disposed of down the drain.[12]

Waste Stream Classification:

Based on the anticipated properties of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, the waste should be classified as follows:

Waste Category Description Rationale
Hazardous Chemical Waste All materials contaminated with Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate.The compound is a deuterated chemical with potential irritant and flammable properties.[1][7]
Non-Halogenated Organic Waste Unused or waste solutions of the compound in non-halogenated solvents.Facilitates proper disposal and potential solvent recycling by the waste management facility.
Aqueous Waste Contaminated aqueous solutions.To be collected separately from organic solvent waste.
Solid Waste Contaminated consumables such as gloves, pipette tips, and absorbent materials.Must be collected in a designated, lined container.
Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe collection and disposal of waste generated from the use of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate.

3.1. Liquid Waste Disposal

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible waste container for liquid waste. The original container is often a suitable choice for accumulating waste.[13]

    • Ensure the container is made of a material that will not react with the butanoate or any solvents used (e.g., borosilicate glass or a compatible polymer).

    • The container must have a secure, tight-fitting lid.[8][12]

  • Labeling:

    • Properly label the waste container before adding any waste.[8]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate".

      • List all other chemical constituents and their approximate percentages.

      • The relevant hazard pictograms (e.g., irritant, flammable).

      • The accumulation start date.

      • The name of the principal investigator or laboratory contact.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[12][13]

    • Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[8]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.

3.2. Solid Waste Disposal

  • Container: Use a dedicated, clearly labeled container with a lid for contaminated solid waste. A sturdy cardboard box lined with a durable plastic bag is often suitable.

  • Collection: Place all contaminated solid items, such as gloves, weigh boats, and absorbent paper, into this container.

  • Sealing: Once full, securely seal the plastic liner and close the box.

3.3. Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[7][13][14]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[7][13]

  • Final Disposal: After triple rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate waste.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway start Waste Generated Containing Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate liquid Liquid Waste (e.g., unused reagent, solutions) start->liquid solid Solid Waste (e.g., contaminated gloves, wipes) start->solid container Empty Reagent Container start->container liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid->liquid_container solid_container Collect in Labeled, Lined Solid Waste Container solid->solid_container rinse Triple Rinse with Appropriate Solvent container->rinse disposal_pickup Store in Satellite Accumulation Area for Pickup by EHS liquid_container->disposal_pickup solid_container->disposal_pickup rinsate Collect Rinsate in Liquid Waste Container rinse->rinsate defaced_container Deface Label and Dispose of Container as Non-Hazardous Waste rinse->defaced_container rinsate->liquid_container

Caption: Disposal workflow for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate.

Final Steps: Waste Pickup and Documentation
  • Requesting Pickup: Once a waste container is full, do not let it accumulate in the laboratory for an extended period.[13] Submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Maintain accurate records of the hazardous waste generated in your laboratory. This is a legal requirement and a key component of a robust safety program.

By adhering to these procedures, researchers and laboratory professionals can ensure that the disposal of Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is conducted in a manner that is safe, compliant, and environmentally responsible. It is imperative to consult your institution's specific waste management guidelines and the relevant local, state, and federal regulations, as these may have additional requirements.[10][12]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal Guidelines. Clark County School District. [Link]

  • Safety Data Sheet. Chemical Management. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • Safety Data Sheet. CPAchem. [Link]

  • Safety Data Sheet: Deuterium oxide. Carl ROTH. [Link]

  • 4-Oxo-4-(3-pyridyl)butyric acid. PubChem. [Link]

  • Biological samples, Deuterated materials, Radioactive materials, Strategic goods, Medicine, Dry ice, and Transport within Australia. ANSTO. [Link]

  • Safety data sheet. Carl ROTH. [Link]

  • Safety Data Sheet. Axxence Aromatic GmbH. [Link]

  • Protocol. GOV.UK. [Link]

  • Absorb with inert dry material, sweep or vacuum up and place in a suitable container for proper disposal. Wash spill area with soap and water. Forestry Suppliers. [Link]

  • Safety Data Sheet - ETHYL BUTYRATE. PCW. [Link]

  • Safety Data Sheet: Butyric acid ethyl ester. Carl ROTH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.